Acetylcholine Bromide
Beschreibung
See also: Acetylcholine (has active moiety).
Eigenschaften
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-84-3 (Parent) | |
| Record name | Acetylcholine bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883215 | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66-23-9 | |
| Record name | Acetylcholine bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcholine bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcholine bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-acetoxyethyl)trimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLCHOLINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C12HG588IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Acetylcholine Bromide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of acetylcholine (B1216132) bromide, a critical neurotransmitter analog for research in neurobiology, pharmacology, and drug development. This document details established synthesis methodologies, purification protocols, and characterization data to ensure the production of high-purity acetylcholine bromide for experimental use.
Synthesis of this compound
The chemical synthesis of this compound is essential for producing this key reagent for research purposes. Several methods have been established, each with distinct advantages in terms of yield, purity, and simplicity. The primary approaches involve the acetylation of a choline (B1196258) salt or the direct reaction with an acetylating agent followed by bromide salt formation. Below are detailed protocols for the most common and effective synthesis routes.
Synthesis via Acetic Anhydride (B1165640)
This widely adopted method utilizes the reaction of a choline salt with acetic anhydride. It is favored for its relatively high yields and the ready availability of starting materials.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve choline chloride in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring.
-
Heating: Heat the reaction mixture to a controlled temperature, typically between 80-150°C, and maintain for several hours (e.g., 6 hours at 150°C) to ensure complete reaction.[1] The reaction can be performed under pressure.[1]
-
Conversion to Bromide Salt: After cooling, the reaction mixture can be treated with hydrobromic acid to yield this compound.
-
Isolation: The crude product is then isolated, often by precipitation with a non-polar solvent like anhydrous ether.
Synthesis via Acetyl Chloride
An alternative approach involves the use of acetyl chloride as the acetylating agent. This method offers good control over the reaction and can produce a high-purity product.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, suspend dry choline chloride in an excess of glacial acetic acid.
-
Catalyst Addition: Introduce a non-basic esterification catalyst, such as acetyl chloride itself or dry hydrogen chloride gas.
-
Reflux: Heat the solution under reflux for a prolonged period (e.g., three hours) until the evolution of hydrogen chloride gas ceases.[2]
-
Precipitation: Cool the solution and add anhydrous ether to precipitate the product. Initially, an oil may form which will solidify upon standing.[2]
-
Purification: The resulting solid can be further purified by recrystallization.[2]
Direct Synthesis with Acetyl Bromide
For the highest purity, direct synthesis using acetyl bromide is the preferred method. This route avoids intermediate salt conversion steps, leading to a cleaner product.
Experimental Protocol:
-
Reaction Setup: This reaction should be carried out under anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) in a suitable flask.
-
Reactants: Choline is reacted directly with acetyl bromide.
-
Temperature Control: The reaction temperature must be carefully controlled to manage the exothermic nature of the reaction.
-
Isolation: Upon completion of the reaction, the product, this compound, can be isolated and purified.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Key Reagents | Typical Yield | Typical Purity | Advantages |
| Acetic Anhydride | Choline salt, Acetic Anhydride | >90%[3] | >98%[3] | Readily available starting materials, relatively simple procedure.[3] |
| Acetyl Chloride | Choline salt, Acetyl Chloride | Slightly lower than acetic anhydride method[3] | >95%[3] | Good product stability and reaction control.[3] |
| Direct Synthesis with Acetyl Bromide | Choline, Acetyl Bromide | >95%[3] | >99%[3] | Highest purity, eliminates intermediate steps.[3] |
Purification of this compound
Obtaining high-purity this compound is crucial for reliable and reproducible research outcomes. The primary method for purification is recrystallization. Due to the hygroscopic nature of this compound, all purification procedures must be conducted under anhydrous conditions.
Recrystallization
Experimental Protocol:
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as absolute ethanol (B145695) or methanol.
-
Precipitation: To the hot solution, slowly add a dry, non-polar solvent in which this compound is insoluble, such as dry diethyl ether, until the solution becomes turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a cold environment (e.g., -20°C) to promote crystallization.
-
Isolation of Crystals: Collect the purified crystals by filtration, preferably under an inert atmosphere.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Physicochemical Properties and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₆BrNO₂ |
| Molecular Weight | 226.11 g/mol |
| Melting Point | 140-143 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water (50 mg/mL), methanol; slightly soluble in ethanol. |
| ¹H NMR (DMSO-d₆) | δ 2.09 (s, 3H, -CH₃), 3.17 (s, 9H, -N(CH₃)₃), 3.72-3.74 (m, 2H, -CH₂), 4.41 (m, 2H, -CH₂)[4] |
| ¹³C NMR (DMSO-d₆) | δ 22.3 (-CH₃), 53.4 (-N(CH₃)₃), 58.3 (-CH₂), 64.1 (-CH₂), 170.5 (-CO)[4] |
| Key IR Absorptions (cm⁻¹) | ~1740 (C=O stretch), ~1240 (C-O stretch)[5] |
Visualizing Key Processes
To further elucidate the synthesis, purification, and biological context of acetylcholine, the following diagrams are provided.
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: The recrystallization process for the purification of this compound.
Caption: An overview of the key steps in the acetylcholine signaling pathway.
References
- 1. Synthesis of Acetylcholine [repositori.udl.cat]
- 2. US2013731A - Process for producing salts of acetyl-choline - Google Patents [patents.google.com]
- 3. Buy this compound | 66-23-9 | >98% [smolecule.com]
- 4. Acetylcholine chloride synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Acetylcholine Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of acetylcholine (B1216132) bromide. The information is curated for researchers, scientists, and professionals in drug development who work with this pivotal neurotransmitter analog. This document presents quantitative data in structured tables, details key experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding and application in a laboratory setting.
Core Chemical and Physical Properties
Acetylcholine bromide is a quaternary ammonium (B1175870) salt and the bromide salt of acetylcholine, an endogenous neurotransmitter critical for signal transmission at cholinergic synapses.[1][2] It is a white crystalline powder that is highly soluble in water.[3][4]
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆BrNO₂ | [1][4] |
| Molecular Weight | 226.11 g/mol | [1][3][5] |
| Appearance | White crystal powder | [4] |
| Melting Point | 140-143 °C | [2][3] |
| Solubility | Water: 50 mg/mL, clear, colorless to faintly yellow.[3] DMSO: 55 mg/mL (243.24 mM) | [5] |
| Storage Temperature | -20°C | [3] |
Spectroscopic Data
| Spectrum Type | Key Data Points | Source |
| ¹H NMR | Spectra available, specific shifts depend on solvent and instrument. | [1][6] |
| ¹³C NMR | Spectra available. | [1][7] |
| Infrared (IR) | FTIR spectra available, typically recorded as a mull. | [1] |
| Mass Spectrometry | GC-MS data available. | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of this compound. Below are protocols for its synthesis, purification, and a common biological assay.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 2-bromoethyl acetate (B1210297) with trimethylamine (B31210).
Materials:
-
2-bromoethyl acetate
-
Trimethylamine (solution in ethanol)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-bromoethyl acetate in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of trimethylamine in ethanol (B145695) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white crystalline solid.
Purification of this compound
This compound is hygroscopic and can be purified by recrystallization.[2]
Materials:
-
Crude this compound
-
Ethanol
-
Anhydrous diethyl ether
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Complete the crystallization by placing the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol, followed by anhydrous diethyl ether.
-
Dry the purified this compound under vacuum.
Acetylcholine Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for acetylcholine receptors using radiolabeled this compound.
Materials:
-
Membrane preparation containing acetylcholine receptors
-
[³H]-Acetylcholine bromide (radioligand)
-
Unlabeled this compound (competitor)
-
Test compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microcentrifuge tube, add the membrane preparation, [³H]-acetylcholine bromide at a fixed concentration, and either buffer (for total binding), excess unlabeled this compound (for non-specific binding), or the test compound at various concentrations.
-
Incubate the tubes at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing the complex biological roles of acetylcholine and the workflows used to study it.
Acetylcholine Signaling Pathway
Acetylcholine mediates its effects through two main types of receptors: nicotinic (ionotropic) and muscarinic (metabotropic) receptors.[9][10]
Caption: Acetylcholine synthesis, release, and postsynaptic signaling.
Experimental Workflow: Receptor Binding Assay
The following diagram illustrates the logical flow of a competitive receptor binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. This compound | C7H16BrNO2 | CID 65551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 66-23-9 [chemicalbook.com]
- 3. 溴化乙酰胆碱(拟胆碱药) ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Acetyl bromide(506-96-7) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(66-23-9) 13C NMR spectrum [chemicalbook.com]
- 8. This compound(66-23-9) MS spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
Acetylcholine Bromide: A Technical Guide to its Mechanism of Action on Cholinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (B1216132) (ACh) is a fundamental neurotransmitter in both the central and peripheral nervous systems, orchestrating a wide array of physiological processes through its interaction with cholinergic receptors. Acetylcholine bromide, a quaternary ammonium (B1175870) salt, serves as a stable and soluble source of the acetylcholine cation for in vitro and in vivo research. Its mechanism of action is functionally identical to that of the endogenous neurotransmitter and other acetylcholine salts like acetylcholine chloride, as the bromide ion does not partake in the receptor interaction. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects on the two primary classes of cholinergic receptors: nicotinic and muscarinic receptors.
This document will detail the distinct signaling pathways initiated by acetylcholine binding, present quantitative data on its binding affinities and functional potencies, and provide comprehensive experimental protocols for studying these interactions.
Cholinergic Receptors: An Overview
Cholinergic receptors are broadly classified into two superfamilies: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). This classification is based on their selective activation by the agonists nicotine (B1678760) and muscarine, respectively[1]. Acetylcholine is the endogenous agonist for both receptor types[2].
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that mediate fast synaptic transmission[3]. Their activation leads to a rapid influx of cations, primarily Na+ and in some cases Ca2+, resulting in depolarization of the postsynaptic membrane[4].
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that modulate a slower, more prolonged cellular response[2]. They are involved in a vast range of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion[5].
Mechanism of Action on Nicotinic Acetylcholine Receptors (nAChRs)
Structure and Subunit Composition
Nicotinic receptors are pentameric structures composed of five subunits arranged around a central ion pore[3]. A total of 17 different nAChR subunits have been identified in vertebrates (α1-α10, β1-β4, γ, δ, and ε), which assemble in various combinations to form a diverse range of receptor subtypes with distinct pharmacological and physiological properties[3]. The binding of acetylcholine occurs at the interface between an α subunit and its adjacent partner[4].
Signaling Pathway
The binding of two acetylcholine molecules to the extracellular domain of the nAChR induces a conformational change in the receptor, leading to the opening of the integral ion channel[6]. This allows for the rapid influx of sodium ions (Na+) and, depending on the subunit composition, calcium ions (Ca2+), down their electrochemical gradients. The influx of positive charge causes a depolarization of the cell membrane, known as an excitatory postsynaptic potential (EPSP). If the EPSP reaches the threshold, it will trigger an action potential.
References
- 1. Acetylcholine (nicotinic) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Chemical Neurotransmission: A Technical Guide to the Discovery and History of Acetylcholine
Foreword
This technical guide delves into the seminal discovery and rich history of acetylcholine (B1216132) (ACh) in neuroscience, a molecule that fundamentally shaped our understanding of nerve communication. While the inquiry specified acetylcholine bromide, a thorough review of historical and scientific literature reveals that the foundational research predominantly utilized or referred to acetylcholine chloride. The bromide salt is a chemically stable and functional form of acetylcholine, but its specific history in the context of the initial discovery of neurotransmission is not distinctly documented. Therefore, this guide will focus on the pivotal moments in the history of acetylcholine, with the understanding that the active component, the acetylcholine cation, was the subject of discovery, rather than a specific salt form.
Early Synthesis and Initial Observations
The story of acetylcholine begins not in the realm of biology, but in the nascent field of organic chemistry.
-
1867: Adolf von Baeyer, a German chemist, first synthesized acetylcholine. At the time, its profound biological significance was unknown.
-
1906: The first hint of acetylcholine's potent physiological effects came from the work of Reid Hunt and René de M. Taveau. They observed that this synthetic compound had a powerful ability to lower blood pressure.
-
1914: A pivotal moment arrived when Sir Henry Hallett Dale, an English pharmacologist and physiologist, and his colleague Arthur J. Ewins, isolated a naturally occurring substance from ergot, a fungus that grows on rye.[1] They identified this substance as acetylcholine.[1] Dale was struck by the remarkable similarity between the effects of acetylcholine and the stimulation of the parasympathetic nervous system.[2] In his seminal 1914 paper in the Journal of Pharmacology and Experimental Therapeutics, Dale meticulously characterized the pharmacological actions of acetylcholine, noting its potent effects even at very low doses.[3][4] He introduced the terms "muscarinic" and "nicotinic" to describe its two distinct types of action, based on their similarity to the effects of muscarine (B1676868) from poisonous mushrooms and nicotine (B1678760) from tobacco.[1][2]
The Dawn of Chemical Neurotransmission: Otto Loewi's Landmark Experiment
The definitive proof that nerve impulses could be transmitted chemically came from a brilliantly simple yet elegant experiment conducted by the German pharmacologist Otto Loewi in 1921.[5] This experiment is a cornerstone of neuroscience and provided the first direct evidence for the existence of neurotransmitters.
Experimental Protocol: The Frog Heart Preparation
Loewi's experiment utilized two isolated frog hearts, which can continue to beat for a time if kept moist with a suitable saline solution.
Materials:
-
Two frog hearts
-
Straub cannulas for perfusion
-
Ringer's solution (a physiological saline solution)
-
Electrical stimulator
-
Recording apparatus (kymograph) to measure heart rate
Procedure:
-
Two frog hearts were isolated. One heart (the donor heart) was left with its vagus nerve intact, while the second heart (the recipient heart) had its nerves removed.
-
Both hearts were cannulated and perfused with Ringer's solution to keep them viable.
-
The vagus nerve of the donor heart was electrically stimulated for a few minutes.
-
As expected, the stimulation of the vagus nerve caused the heart rate of the donor heart to slow down.
-
A sample of the Ringer's solution perfusing the donor heart during the vagal stimulation was collected.
-
This collected perfusate was then transferred to the recipient heart.
-
The heart rate of the recipient heart was observed and recorded.
Results and Interpretation
Upon transferring the perfusate from the stimulated donor heart, the recipient heart also began to beat more slowly. This demonstrated that a chemical substance, released from the vagus nerve of the donor heart, was responsible for the inhibitory effect. Loewi famously named this substance "Vagusstoff " (German for "vagus substance"). He later showed that stimulating the accelerator nerve of the heart released a different substance that increased the heart rate, which he called "Acceleransstoff ."
This experiment provided irrefutable evidence that nerve impulses were transmitted across the synapse not by direct electrical continuity, but by the release of chemical messengers.
Visualization of Loewi's Experimental Workflow
References
- 1. Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DALE AND THE DEVELOPMENT OF PHARMACOLOGY: Lecture given at Sir Henry Dale Centennial Symposium, Cambridge, 17–19 September 1975 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. One hundred years from Otto Loewi experiment, a dream that revolutionized our view of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylcholine Bromide as a Neurotransmitter Mimic In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (B1216132) (ACh) is a fundamental neurotransmitter in both the central and peripheral nervous systems, playing a crucial role in a vast array of physiological processes including muscle contraction, memory, and autonomic control.[1][2][3] In the laboratory setting, acetylcholine salts are indispensable tools for studying the cholinergic system, which is implicated in numerous neurological and psychiatric disorders. Acetylcholine bromide (ACh Br), an organic choline (B1196258) salt, serves as a readily available and stable source of the acetylcholine cation, making it a widely used reagent in neurophysiology and pharmacology experiments to mimic the effects of endogenous acetylcholine in vitro.[4][5]
This technical guide provides an in-depth overview of the use of this compound as a neurotransmitter mimic in vitro. It covers the core principles of its action, detailed experimental protocols for its application, quantitative data on its interaction with cholinergic receptors, and visualizations of the key signaling pathways it activates. While quantitative data such as binding affinities and potency are typically reported for the acetylcholine cation, it is important to note that the bromide counter-ion is generally considered not to significantly alter this activity in in vitro settings.
Mechanism of Action: Mimicking Endogenous Acetylcholine
This compound dissociates in solution to yield the acetylcholine cation and a bromide anion. The acetylcholine cation is the pharmacologically active component, acting as an agonist at both major classes of cholinergic receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[6][7]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels.[7] Upon binding of acetylcholine, nAChRs undergo a conformational change, opening a channel that is permeable to cations, primarily sodium (Na+) and potassium (K+), and in some cases, calcium (Ca2+).[5] This influx of positive ions leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP) in neurons or an end-plate potential in muscle cells.[5]
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a slower and more prolonged cellular response compared to nAChRs.[6] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate intracellular signaling cascades.[6] For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][6] This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).[4] M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4]
Core Signaling Pathways
The activation of nicotinic and muscarinic receptors by acetylcholine initiates distinct downstream signaling pathways that mediate its diverse physiological effects.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
The binding of acetylcholine to nAChRs directly opens an ion channel, leading to rapid cellular depolarization. This initial electrical signal can then trigger a variety of downstream events, including the activation of voltage-gated calcium channels and subsequent calcium-dependent signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Acetylcholine Bromide (CAS 66-23-9): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, pharmacological actions, and experimental applications of acetylcholine (B1216132) bromide (CAS 66-23-9). Acetylcholine bromide is a quaternary ammonium (B1175870) salt and a key neurotransmitter in the cholinergic system, widely used in research to investigate synaptic transmission, muscle contraction, and the effects of cholinergic agents.
Core Properties of this compound
This compound is the bromide salt of acetylcholine, an endogenous neurotransmitter at cholinergic synapses.[1] It is a white to off-white, crystalline powder that is hygroscopic in nature.[2] Due to its charged nature, it does not readily cross the blood-brain barrier.[3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | References |
| CAS Number | 66-23-9 | [1] |
| Molecular Formula | C₇H₁₆BrNO₂ | [1] |
| Molecular Weight | 226.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 140-143 °C | [1] |
| Solubility | Very soluble in cold water; soluble in alcohol; practically insoluble in ether. Soluble in DMSO at 55 mg/mL and in water at 50 mg/mL. | [1] |
| Stability | Decomposed by hot water or alkalies. Hygroscopic. Stable at room temperature in closed containers under normal storage and handling conditions. | [2][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture. Recommended storage at -20°C for long-term stability. | [1][4] |
Pharmacological Properties
This compound acts as a non-selective cholinergic agonist, activating both nicotinic and muscarinic acetylcholine receptors. Its pharmacological actions are fundamental to understanding the cholinergic nervous system.
| Property | Description | References |
| Mechanism of Action | Agonist at both nicotinic and muscarinic acetylcholine receptors. | [3] |
| Nicotinic Receptor Action | Activation of ligand-gated ion channels permeable to sodium, potassium, and sometimes calcium, leading to rapid depolarization and excitatory neurotransmission. | [5] |
| Muscarinic Receptor Action | Activation of G-protein coupled receptors, leading to a variety of cellular responses through second messenger signaling cascades. | [6] |
| Biological Role | As an analog of the endogenous neurotransmitter acetylcholine, it is involved in muscle contraction, autonomic nervous system function, and various processes in the central nervous system such as learning and memory. | [3] |
| Inactivation | Rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft into choline (B1196258) and acetate, terminating its action. | [7] |
Signaling Pathways
This compound exerts its effects through two major classes of receptors: nicotinic and muscarinic, each with distinct signaling pathways.
Nicotinic Acetylcholine Receptor Signaling
Nicotinic acetylcholine receptors (nAChRs) are ionotropic receptors that mediate fast synaptic transmission. Upon binding of this compound, the receptor's ion channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the postsynaptic membrane and generation of an excitatory postsynaptic potential (EPSP).
Nicotinic Acetylcholine Receptor Signaling Pathway
Muscarinic Acetylcholine Receptor Signaling
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate slower, more prolonged cellular responses. There are five subtypes (M1-M5) which couple to different G-proteins. M1, M3, and M5 receptors typically couple to Gq proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Muscarinic Acetylcholine Receptor Signaling Pathways
Experimental Protocols
This compound is a valuable tool in a variety of experimental settings. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors using a radiolabeled antagonist.
1. Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing muscarinic receptors (e.g., rat brain cortex).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B).
-
Scintillation cocktail and liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup (in a 96-well plate):
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS (final concentration ~0.5 nM), and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of atropine (final concentration 1 µM), 25 µL of [³H]-NMS, and 50 µL of membrane preparation.
-
Competition: 25 µL of this compound (at various concentrations, e.g., 10⁻¹⁰ to 10⁻³ M), 25 µL of [³H]-NMS, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This protocol outlines a method to measure the contractile response of smooth muscle tissue to this compound.
1. Materials:
-
Tissue: Isolated smooth muscle strips (e.g., guinea pig ileum or trachea).
-
Organ Bath: Containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric Force Transducer and Data Acquisition System.
-
This compound Stock Solution.
2. Procedure:
-
Tissue Preparation: Dissect smooth muscle strips and mount them in the organ bath under a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes of the physiological salt solution every 15 minutes.
-
Contraction: Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻³ M).
-
Measurement: Record the isometric contraction force at each concentration until a maximal response is achieved.
-
Data Analysis: Plot the contractile force against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value.
In Vivo Microdialysis for Acetylcholine Release
This protocol describes the use of in vivo microdialysis to measure acetylcholine levels in the brain of a freely moving animal following administration of this compound.[8]
1. Materials:
-
Animal Model: e.g., Rat.
-
Stereotaxic Apparatus.
-
Microdialysis Probe.
-
Perfusion Pump.
-
Artificial Cerebrospinal Fluid (aCSF): Containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.
-
Fraction Collector.
-
Analytical System: HPLC with electrochemical detection or LC-MS/MS for acetylcholine quantification.
-
This compound for systemic or local administration.
2. Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest (e.g., hippocampus or striatum). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe for local application).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline and plot the time course of the effect of this compound administration.
Experimental Workflows using this compound
Conclusion
This compound (CAS 66-23-9) is an indispensable tool in neuroscience and pharmacology research. Its well-characterized physicochemical and pharmacological properties, coupled with its role as a potent cholinergic agonist, make it ideal for investigating the intricacies of the cholinergic system. The experimental protocols provided in this guide offer a framework for its application in studying receptor binding, physiological responses, and in vivo neurotransmission, thereby facilitating further advancements in drug development and the understanding of cholinergic-mediated processes.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. scite.ai [scite.ai]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacology of Acetylcholine Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (B1216132) (ACh) is a fundamental neurotransmitter in the central and peripheral nervous systems, playing a critical role in a vast array of physiological processes.[1][2] Acetylcholine bromide, as the bromide salt of this endogenous ligand, serves as a valuable research tool for investigating the cholinergic system.[3] This quaternary ammonium (B1175870) compound acts as a cholinergic agonist, mimicking the effects of acetylcholine at its receptors. Its stability and solubility make it a suitable compound for in vitro and in vivo experimental applications aimed at elucidating the function of nicotinic and muscarinic acetylcholine receptors and the development of novel therapeutics targeting these systems.
This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, receptor interactions, and the experimental protocols used for its characterization.
Physicochemical Properties
This compound is a white crystalline powder that is highly soluble in water.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆BrNO₂ | [4] |
| Molecular Weight | 226.11 g/mol | |
| CAS Number | 66-23-9 | [4] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 143-146 °C | [4] |
| Solubility | Soluble in water | [4] |
Mechanism of Action: Interaction with Cholinergic Receptors
This compound exerts its pharmacological effects by binding to and activating cholinergic receptors, which are broadly classified into two main types: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1][5]
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that, upon binding acetylcholine, undergo a conformational change to allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and an excitatory postsynaptic potential.[1][5] These receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε), with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype. nAChRs are found at the neuromuscular junction, autonomic ganglia, and within the central nervous system.[5]
Muscarinic Acetylcholine Receptors (mAChRs)
mAChRs are G-protein coupled receptors (GPCRs) that mediate a slower and more prolonged response compared to nAChRs.[1] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and intracellular signaling pathways.[6]
-
M1, M3, and M5 receptors typically couple through Gq/11 proteins, activating phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C.
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channels.[6]
Quantitative Pharmacology
Receptor Binding Affinity
The following table summarizes the reported binding affinities (Kᵢ) of acetylcholine for various muscarinic and nicotinic receptor subtypes. A lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Conditions | Reference |
| Muscarinic M1 | Acetylcholine | ~30 (Kd) | Rat | [³H]acetylcholine binding | [7] |
| Muscarinic M2 | Acetylcholine | ~30 (Kd) | Rat | [³H]acetylcholine binding | [7] |
| Nicotinic α4β2 | Acetylcholine | 12.6 (IC₅₀) | Human | [³H]nicotine displacement | [8] |
Note: Data for acetylcholine is presented as a proxy for this compound.
Potency and Efficacy
The potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist describe its ability to produce a functional response. The following table provides examples of EC₅₀ values for acetylcholine at different receptor subtypes.
| Receptor Subtype | Response Measured | EC₅₀ (nM) | Species/System | Reference |
| Muscarinic M3 | Vasodilation | 537 | Human forearm vasculature | [9] |
| Nicotinic (muscle) | Channel opening | 106,000 (Kd) | Mouse | Single-channel recording |
| Muscarinic M1 | β-arrestin recruitment | 296,000 | - | BRET Assay |
| Muscarinic M1 | Gαq activation | 815 | - | BRET Assay |
Note: Data for acetylcholine is presented as a proxy for this compound. Efficacy (Eₘₐₓ) is generally considered to be 100% for the endogenous agonist, acetylcholine.
Pharmacokinetics (ADME)
As a quaternary ammonium compound, this compound is expected to have limited lipid solubility and therefore does not readily cross the blood-brain barrier.[1] The pharmacokinetics of quaternary ammonium compounds are characterized by:
-
Absorption: Poor oral absorption due to their charge and low lipid solubility.
-
Distribution: Primarily restricted to the peripheral nervous system.
-
Metabolism: Acetylcholine is rapidly hydrolyzed in the blood and tissues by acetylcholinesterase and butyrylcholinesterase into choline (B1196258) and acetate.[1][10]
-
Excretion: The elimination of quaternary ammonium compounds is generally through renal and biliary pathways.
Toxicology
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of choline with acetyl bromide.
Materials:
-
Choline
-
Acetyl bromide
-
Anhydrous solvent (e.g., acetone)
Procedure:
-
Dissolve choline in an anhydrous solvent in a sealed reaction vessel.
-
Slowly add acetyl bromide to the solution while stirring, maintaining a controlled temperature.
-
Allow the reaction to proceed for several hours at a slightly elevated temperature (e.g., 100°C in a sealed tube).[11]
-
Cool the reaction mixture to allow the this compound product to crystallize.
-
Collect the crystals by filtration and wash with a cold, anhydrous solvent.
-
Dry the product under vacuum to remove any residual solvent.
Caption: A general workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Flux
This protocol measures the ability of this compound to elicit an increase in intracellular calcium, a common downstream effect of M1, M3, and M5 muscarinic receptor activation, as well as the activation of certain nicotinic receptor subtypes.
Materials:
-
Cells expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Prepare serial dilutions of this compound.
-
Measure the baseline fluorescence of the cells.
-
Inject the different concentrations of this compound into the wells and immediately begin recording the change in fluorescence over time.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of this compound to determine the EC₅₀ value.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Muscarinic M2/M4 Receptor Signaling Pathway
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Nicotinic Receptor Signaling
Caption: Nicotinic acetylcholine receptor signaling.
Conclusion
This compound is an essential tool for the study of the cholinergic nervous system. Its action as a non-selective agonist at both nicotinic and muscarinic receptors allows for the broad investigation of cholinergic signaling. This guide has provided a detailed overview of its pharmacology, including its mechanism of action, receptor interactions, and key experimental protocols for its characterization. While specific quantitative data for the bromide salt is limited, the provided information for acetylcholine serves as a robust foundation for experimental design and data interpretation. Further research is warranted to delineate the precise pharmacological profile of this compound across the diverse array of cholinergic receptor subtypes.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholine chloride | AChR | Calcium Channel | TargetMol [targetmol.com]
- 9. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]
- 11. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Foundational Physiological Effects of Acetylcholine Bromide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the fundamental physiological effects of acetylcholine (B1216132) bromide, a key neurotransmitter in the cholinergic system. It delves into its interactions with both nicotinic and muscarinic receptors, the subsequent signaling cascades, and the systemic physiological responses. This document is intended to serve as a foundational resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Acetylcholine (ACh) is a primary neurotransmitter in both the central and peripheral nervous systems, playing a crucial role in a vast array of physiological processes.[1][2][3] As the first neurotransmitter to be discovered, its functions have been extensively studied, revealing its involvement in everything from muscle contraction to cognitive functions like memory and attention.[2][4] Acetylcholine bromide, as the bromide salt of acetylcholine, is a widely used compound in research to investigate the cholinergic system due to its role as a receptor agonist.[5]
Interaction with Cholinergic Receptors
Acetylcholine exerts its effects by binding to two main types of cholinergic receptors: nicotinic and muscarinic receptors.[6][7] These receptors are named after the alkaloids that were initially used to differentiate them: nicotine (B1678760) and muscarine.[6][7]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ionotropic receptors, meaning they are ligand-gated ion channels.[6][8] Upon binding of acetylcholine, nAChRs undergo a conformational change that opens a channel permeable to cations, primarily sodium (Na+) and calcium (Ca2+), leading to depolarization of the cell membrane and an excitatory response.[6][9] nAChRs are found at the neuromuscular junction, in autonomic ganglia, and in the central nervous system.[3][6] They are pentameric structures composed of various subunits, with the specific subunit composition determining the receptor's pharmacological properties.[10]
-
Muscarinic Acetylcholine Receptors (mAChRs): These are metabotropic receptors that are coupled to G proteins.[7][11] The binding of acetylcholine to mAChRs activates intracellular signaling cascades through these G proteins, which can lead to either excitatory or inhibitory effects depending on the receptor subtype and the cell type.[11][12] There are five subtypes of muscarinic receptors (M1-M5), which are widely distributed throughout the body, including the central nervous system, heart, smooth muscles, and glands.[2][7]
Signaling Pathways
The activation of nicotinic and muscarinic receptors by acetylcholine initiates distinct downstream signaling pathways.
The signaling pathway for nAChRs is direct and rapid, characteristic of ionotropic receptors.
Muscarinic receptor signaling is more complex and involves second messenger systems. The M1, M3, and M5 subtypes are typically coupled to Gq proteins, while M2 and M4 subtypes are coupled to Gi proteins.[13]
M1, M3, M5 (Gq-coupled) Pathway:
M2, M4 (Gi-coupled) Pathway:
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 9. Spectroscopic Determination of Acetylcholine (ACh): A Representative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 12. Cholinesterase Inhibitors: Part 4: The Cholinergic Toxidrome Section 3: Muscarinic Acetylcholine Receptors | Environmental Medicine | ATSDR [archive.cdc.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
Methodological & Application
Application Notes and Protocols for Acetylcholine Bromide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing acetylcholine (B1216132) bromide, a key neurotransmitter, in fundamental neuroscience research techniques. Acetylcholine bromide acts as an agonist at both nicotinic and muscarinic acetylcholine receptors, playing a crucial role in neuronal signaling, muscle contraction, and cognitive functions.[1][2][3] The following protocols are designed to guide researchers in studying the effects of this compound on neuronal activity and receptor binding.
Data Presentation: Quantitative Insights into this compound's Actions
The following tables summarize key quantitative data related to the activity of acetylcholine and its analogs at cholinergic receptors. This information is critical for designing and interpreting experiments.
Table 1: Receptor Binding Affinities and Potencies of Acetylcholine and Related Compounds
| Compound | Receptor Subtype | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| Acetylcholine | Muscarinic M1 | Radioligand Binding | 5800 | 134.9 | - | [4] |
| Acetylcholine | Muscarinic M3 | Functional Assay | - | - | 18.5 | [5] |
| Acetylcholine | Muscarinic M4 | Functional Assay | - | - | 0.2 | [5] |
| Methacholine | Muscarinic (forearm vasculature) | In vivo vasodilation | - | - | 52 | [6] |
| Acetylcholine | Muscarinic (forearm vasculature) | In vivo vasodilation | - | - | 537 | [6] |
| Carbachol | Muscarinic M1 | Functional Assay | - | - | 3000 | [7] |
| Acetylcholine | Nicotinic (α4β2) | Electrophysiology | - | - | 60000 | [8] |
| Nicotine | Nicotinic (α4β2) | Electrophysiology | - | - | - | [9] |
| Cytisine | Nicotinic (α4β2) | Electrophysiology | - | - | - | [9] |
| Atropine (B194438) | Muscarinic M1 | Radioligand Binding | - | 48 | - | [7] |
| Ethylatropine bromide | Muscarinic M1 | Functional Assay | - | 157 | - | [7] |
| Methylatropine bromide | Muscarinic M1 | Functional Assay | - | 6 | - | [7] |
Table 2: Electrophysiological Effects of Acetylcholine on Neuronal Ion Channels
| Cell Type | ACh Concentration | Effect | Ion Channel(s) Affected | Reference |
| Frog Motor Nerve Terminal | 100-600 µM | Prolonged Na⁺ current, increased K⁺ current | Voltage-gated Na⁺ and K⁺ channels | [10] |
| Frog Motor Nerve Terminal | ≥ 700 µM | Depression of all outward currents | Voltage-gated K⁺ channels | [10] |
| Clonal BC3H1 cells | > 300 µM | Reduction in mean single-channel current | Nicotinic ACh Receptor Channels | [4] |
| Layer 2/3 SOM neurons (V1) | 1 µM - 10 mM | Robust firing | Nicotinic and Muscarinic Receptors | [11] |
| Layer 2/3 VIP and L1 neurons (V1) | 100 µM | Depolarization | Nicotinic and Muscarinic Receptors | [11] |
| Layer 2/3 VIP and L1 neurons (V1) | 10 mM | Firing | Nicotinic and Muscarinic Receptors | [11] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol details a competitive binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors using a radiolabeled antagonist.
Materials:
-
Cell Membranes: Prepared from cells expressing the muscarinic receptor subtype of interest.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[12]
-
Competitor: this compound.
-
Non-specific binding control: Atropine (a high-affinity muscarinic antagonist).[12]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[13]
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. Create a serial dilution to cover a wide concentration range for the competition curve.
-
Prepare a stock solution of atropine for determining non-specific binding (e.g., 10 µM).
-
Dilute the [³H]-NMS in the assay buffer to a working concentration (typically at or below its Kd value).[14]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in order:
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]
-
-
Harvesting:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate.
-
Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[13]
-
-
Scintillation Counting:
-
Dry the filter plate for 30 minutes at 50°C.[13]
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
Calcium Imaging with Fura-2 AM in Cultured Neurons
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound application using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured neurons on glass coverslips.
-
Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).[10]
-
Recording Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.2-7.4).[15]
-
Pluronic F-127 (optional, to aid dye loading).[15]
-
Probenecid (optional, to prevent dye extrusion).[15]
-
This compound stock solution.
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Dye Loading:
-
Prepare a loading solution by diluting the Fura-2 AM stock solution in recording buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (e.g., 0.02%) can facilitate dye solubilization.[15]
-
Incubate the cultured neurons in the loading solution for 30-60 minutes at 37°C in the dark.[10][15]
-
Wash the cells with fresh recording buffer for at least 30 minutes to allow for de-esterification of the dye.[10]
-
-
Imaging Setup:
-
Mount the coverslip with the loaded cells onto the microscope stage in an imaging chamber perfused with recording buffer.
-
Identify a field of view with healthy-looking neurons.
-
-
Baseline Recording:
-
Acquire a stable baseline of fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Stimulation with this compound:
-
Apply this compound to the imaging chamber at the desired concentration(s) by adding it to the perfusion buffer.
-
Continue to record the F340/F380 ratio to observe changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio over time.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations if calibration is performed.[10]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording changes in membrane potential and ionic currents in response to this compound application in single neurons.
Materials:
-
Brain slices or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution.
-
Intracellular solution for the patch pipette (e.g., K-gluconate based).
-
This compound stock solution.
-
Patch-clamp rig including microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Preparation:
-
Prepare brain slices or have cultured neurons ready for recording.
-
Continuously perfuse the recording chamber with oxygenated aCSF.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[15]
-
-
Obtaining a Recording:
-
Under visual guidance, approach a neuron with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording Modes:
-
Current-Clamp: Record the resting membrane potential and any changes (depolarization or hyperpolarization) upon application of this compound. This mode also allows for the study of changes in action potential firing.
-
Voltage-Clamp: Hold the membrane potential at a specific voltage and record the ionic currents that flow across the membrane in response to this compound application. This allows for the characterization of specific ion channel activity.
-
-
Drug Application:
-
Apply this compound to the bath or locally to the recorded neuron using a perfusion system.
-
-
Data Analysis:
-
Analyze changes in membrane potential, firing frequency, and current amplitude and kinetics.
-
Signaling Pathways
This compound exerts its effects by binding to and activating two main types of receptors: nicotinic and muscarinic acetylcholine receptors.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic receptors are ligand-gated ion channels.[16] Upon binding of acetylcholine, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and various intracellular signaling cascades.[16][17]
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs).[18] Upon acetylcholine binding, they activate intracellular signaling cascades through different G-protein subtypes (e.g., Gq/11 or Gi/o), leading to the modulation of second messenger systems and ion channel activity.[19][20]
References
- 1. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 3. Acetylcholine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylatropine Bromide as a Peripherally Restricted Muscarinic Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. The nicotinic acetylcholine receptors of zebrafish and an evaluation of pharmacological tools used for their study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. An acetylcholine-activated microcircuit drives temporal dynamics of cortical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. revvity.com [revvity.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
Application Notes and Protocols for Acetylcholine Bromide in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing acetylcholine (B1216132) (ACh) bromide in patch clamp electrophysiology studies. This document outlines the principles, protocols, and data presentation relevant to investigating the effects of acetylcholine on ion channels and cellular excitability.
Introduction to Acetylcholine in Electrophysiology
Acetylcholine is a primary neurotransmitter in the central and peripheral nervous systems, acting on two major classes of receptors: nicotinic (nAChRs) and muscarinic (mAChRs).[1][2] Patch clamp electrophysiology is a powerful technique to study the function of these receptors and their downstream signaling pathways by directly measuring the ion currents they modulate.[3]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon binding to acetylcholine, undergo a conformational change to allow the passage of cations, primarily Na⁺ and K⁺, and in some cases Ca²⁺.[4] This influx of positive ions leads to rapid depolarization of the cell membrane. nAChRs are crucial in neuromuscular transmission and various synaptic pathways in the brain.[1]
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades.[2] These cascades can modulate the activity of various ion channels, leading to either excitatory or inhibitory effects depending on the receptor subtype and the coupled G-protein. For instance, M1, M3, and M5 receptors typically couple to Gq proteins, activating phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating K⁺ and Ca²⁺ channels.[2][5]
Acetylcholine bromide (C₇H₁₆BrNO₂) is a cholinergic agonist commonly used in in vitro studies due to its stability and solubility in aqueous solutions.[6][7]
Data Presentation: Quantitative Effects of Acetylcholine
The following tables summarize key quantitative data from patch clamp studies investigating the effects of acetylcholine on various cell types and receptor subtypes.
Table 1: Dose-Response Characteristics of Acetylcholine on Nicotinic Receptors
| Cell Type/Receptor Subtype | Agonist Concentration (µM) | Recorded Current (pA/nA) | EC₅₀ (µM) | Reference |
| Bovine Adrenal Chromaffin Cells | Not Specified | -38 pA to -1 nA at -60 mV | Not Specified | [8] |
| Rat Myoballs | < 0.3 (as trans-Bis-Q) | Not Specified | Not Specified | [9][10] |
| Neuro2a cells (α7 nAChR) | 3, 10, 30, 100 | Not Specified | Not Specified | [11] |
| Guinea Pig Ileum | 0.007 - 7 | Not Specified | 7.0 x 10⁻³ M | [12][13] |
Table 2: Pharmacological Profile of Nicotinic Receptor Antagonists
| Antagonist | Cell Type/Receptor | IC₅₀ (µM) | Holding Potential (mV) | Reference |
| Mecamylamine | Bovine Chromaffin Cells | 0.25 | -60 | [8] |
| Trimetaphan | Bovine Chromaffin Cells | 0.33 | -60 | [8] |
| (+)-Tubocurarine | Bovine Chromaffin Cells | 0.63 | -60 | [8] |
| Hexamethonium | Bovine Chromaffin Cells | 2.2 | -60 | [8] |
Table 3: Effects of Acetylcholine on Muscarinic Receptors
| Cell Type/Receptor Subtype | Agonist Concentration (µM) | Effect on Ion Current | G-Protein Pathway | Reference |
| Rat Neostriatal Cholinergic Interneurons (M2/M4) | Dose-dependent | Reduction of N- and P-type Ca²⁺ currents | Gi/o | [14] |
| Thalamocortical Relay Neurons | 50 | Decrease in standing outward K⁺ current (ISO) | Gq/G11 | [15] |
| Frog Vestibular Hair Cells | 50 | Hyperpolarization (Cl⁻ dependent) | Not Specified | [16] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
Sterile deionized or distilled water
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF)[17]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol for 100 mM Stock Solution:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as this compound can cause skin, eye, and respiratory irritation.[6][18][19] Handle the powder in a well-ventilated area or a fume hood.[6]
-
Weighing: Accurately weigh out 22.61 mg of this compound powder.
-
Dissolving: Dissolve the powder in 1 mL of sterile deionized or distilled water in a microcentrifuge tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Storage: Store the 100 mM stock solution in aliquots at -20°C. For short-term use (up to one day), the solution can be kept at 4°C.[20] Avoid repeated freeze-thaw cycles.
Protocol for Working Solutions:
-
Thawing: On the day of the experiment, thaw an aliquot of the 100 mM stock solution on ice.
-
Dilution: Prepare fresh serial dilutions of this compound in the external recording solution to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Application: The working solutions can be applied to the patched cell via a perfusion system or a picospritzer.[21]
Whole-Cell Patch Clamp Recording Protocol for Acetylcholine Application
This protocol provides a general workflow for whole-cell voltage-clamp recordings to measure acetylcholine-evoked currents.
Materials:
-
External (extracellular) solution (e.g., aCSF)[17]
-
Internal (intracellular) solution[17]
-
Patch pipettes (borosilicate glass, 3-7 MΩ resistance)[23]
-
Patch clamp amplifier and data acquisition system[3]
-
Microscope with micromanipulators[3]
-
Perfusion or drug application system[21]
-
This compound working solutions
Experimental Workflow:
-
Preparation:
-
Prepare and equilibrate the cell culture or brain slice in the recording chamber, continuously perfusing with oxygenated external solution.[23]
-
Prepare the internal solution and filter it (0.2 µm filter).[17]
-
Pull and fire-polish patch pipettes to the desired resistance.[3]
-
Fill the patch pipette with the internal solution, avoiding air bubbles.[23]
-
-
Establishing a Whole-Cell Configuration:
-
Mount the filled pipette onto the headstage of the micromanipulator.
-
Apply positive pressure to the pipette.[23]
-
Under visual guidance through the microscope, lower the pipette and approach a target cell.
-
Once the pipette tip touches the cell membrane (indicated by an increase in resistance), release the positive pressure.
-
Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[3]
-
Rupture the cell membrane under the pipette tip by applying a brief pulse of stronger negative pressure or a "zap" voltage pulse to achieve the whole-cell configuration.[23]
-
-
Data Recording:
-
Switch the amplifier to voltage-clamp mode and hold the cell at a desired membrane potential (e.g., -70 mV).[23]
-
Allow the cell to stabilize for a few minutes.
-
Establish a stable baseline recording.
-
Apply the this compound working solution at the desired concentration using the perfusion system.
-
Record the resulting inward or outward currents.
-
Wash out the acetylcholine with the external solution and allow the current to return to baseline before applying the next concentration or a different drug.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics (e.g., rise time, decay time) of the acetylcholine-evoked currents.
-
Construct dose-response curves by plotting the current amplitude against the logarithm of the acetylcholine concentration.
-
Fit the dose-response curve with the Hill equation to determine the EC₅₀ and Hill coefficient.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of the ionotropic nicotinic acetylcholine receptor.
Caption: Signaling pathway of the metabotropic muscarinic acetylcholine receptor.
Experimental Workflow
Caption: Experimental workflow for a patch clamp experiment with acetylcholine.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. giantchemsolutions.com [giantchemsolutions.com]
- 8. A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-response of acetylcholine receptor channels opened by a flash-activated agonist in voltage-clamped rat myoballs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response of acetylcholine receptor channels opened by a flash-activated agonist in voltage-clamped rat myoballs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsisinternational.org [rsisinternational.org]
- 13. Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (KB) Using Schild Analysis - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 14. Muscarinic (m2/m4) receptors reduce N- and P-type Ca2+ currents in rat neostriatal cholinergic interneurons through a fast, membrane-delimited, G-protein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic ACh receptor-mediated control of thalamic activity via G(q)/G (11)-family G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A role for chloride in the hyperpolarizing effect of acetylcholine in isolated frog vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Application of Automated Image-guided Patch Clamp for the Study of Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 23. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
In Vivo Administration of Acetylcholine Bromide in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (B1216132) (ACh), a primary neurotransmitter in the peripheral and central nervous systems, plays a crucial role in a myriad of physiological processes.[1][2] Its bromide salt, acetylcholine bromide, is a frequently utilized cholinergic agonist in neurophysiological and pharmacological research to investigate the effects of cholinergic stimulation in various in vivo models.[3] Dysregulation of cholinergic signaling is implicated in numerous pathological conditions, making the in vivo administration of this compound a valuable tool for studying disease mechanisms and for the development of novel therapeutics.[4][5]
This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models, with a focus on summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.
Data Presentation
The effective dose of acetylcholine can vary significantly depending on the animal model, the route of administration, and the specific physiological effect being investigated. The following tables summarize reported in vivo dosages of acetylcholine salts from various studies. It is important to note that while some studies specify the use of acetylcholine chloride, the dosages can serve as a starting point for studies with this compound, though empirical dose-response studies are always recommended.
| Animal Model | Route of Administration | Acetylcholine Salt | Dose Range | Observed Effects | Reference(s) |
| Mouse | Subcutaneous (SC) | Acetylcholine Chloride | 20 mg/kg | Reduction in sepsis-induced mortality and pro-inflammatory cytokine levels. | [6] |
| Rat | Intravenous (IV) | Not Specified | 1, 2, and 4 µg/kg | Negative chronotropic effects (decreased heart rate) and reduction in mean arterial pressure. | [7] |
| Canine | Intravenous (IV) | Not Specified | Low-dose infusion | Acts as a "preconditioning-mimetic," protecting the heart from ischemic injury. | [8] |
| Rat | Intrastriatal (via microdialysis) | Not Specified | 100 µM, 1 mM, 5 mM | Dose-dependent increase in extracellular dopamine (B1211576) release. | [9] |
Table 1: Summary of In Vivo Acetylcholine Dosages and Effects in Various Animal Models.
Experimental Protocols
Protocol 1: General Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate vehicle
-
(Optional) Acetylcholinesterase inhibitor (e.g., physostigmine (B191203) or neostigmine)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the sterile vehicle (e.g., saline) to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
(Optional but Recommended) Add an acetylcholinesterase inhibitor to the solution to prevent the rapid degradation of acetylcholine in vivo. The final concentration of the inhibitor should be determined based on literature recommendations for the specific animal model and experimental goals. For instance, in microdialysis studies in rats, physostigmine has been used at a concentration of 10 µM in the perfusion solution.[10]
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the solution appropriately. Acetylcholine solutions are prone to hydrolysis and should be prepared fresh before each experiment. If short-term storage is necessary, keep the solution on ice and protected from light.
Protocol 2: Intravenous (IV) Administration of this compound in a Rat Model to Assess Cardiovascular Effects
Animal Model:
-
Adult male Sprague-Dawley rats (250-300g)
Materials:
-
Prepared sterile this compound solution (e.g., in saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheter for cannulation of the jugular or femoral vein
-
Infusion pump
-
Physiological monitoring system (for heart rate, blood pressure, etc.)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically expose and cannulate the jugular or femoral vein with a catheter.
-
Connect the catheter to an infusion pump filled with the prepared this compound solution.
-
Allow the animal to stabilize and record baseline physiological parameters (heart rate, blood pressure).
-
Administer the this compound solution as a bolus injection or a continuous infusion at the desired dose. Based on literature, doses in the range of 1-4 µg/kg have been shown to elicit cardiovascular responses in rats.[7]
-
Continuously monitor and record the physiological parameters throughout the administration and for a defined period afterward.
-
Analyze the changes in heart rate and blood pressure from the baseline to determine the effect of this compound.
Protocol 3: Subcutaneous (SC) Administration of this compound in a Mouse Model to Investigate Anti-inflammatory Effects
Animal Model:
-
Adult male C57BL/6 mice (20-25g)
Materials:
-
Prepared sterile this compound solution (e.g., in saline)
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle
Procedure:
-
Gently restrain the mouse.
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the this compound solution slowly. A study using acetylcholine chloride at 20 mg/kg has shown anti-inflammatory effects in mice.[6]
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
Monitor the mouse for any adverse reactions.
-
At the desired time point post-injection, proceed with the experimental model of inflammation (e.g., administration of lipopolysaccharide) and subsequent analysis of inflammatory markers.
Signaling Pathways
Acetylcholine exerts its effects by binding to two main types of cholinergic receptors: nicotinic and muscarinic receptors.[11]
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic receptors are ligand-gated ion channels. Upon acetylcholine binding, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.[11][12]
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[4][12] They are coupled to different G-proteins and activate distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These are typically coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12]
-
M2 and M4 Receptors: These are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12]
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Experimental Workflow for In Vivo this compound Administration and Analysis
The following diagram illustrates a general workflow for conducting in vivo experiments with this compound.
Caption: General workflow for in vivo this compound studies.
Conclusion
The in vivo administration of this compound is a fundamental technique in cholinergic research. Careful consideration of the animal model, administration route, and dosage is critical for obtaining reliable and reproducible results. The protocols and information provided herein serve as a guide for researchers to design and execute their in vivo studies effectively. It is imperative to consult relevant literature and adhere to institutional animal care and use guidelines for all experimental procedures.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 3. This compound | TargetMol [targetmol.com]
- 4. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 6. Effect of acetylcholine on mortality of mice from sepsis and proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low-dose i.v. acetylcholine acts as a "preconditioning-mimetic" in the canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibitors block acetylcholine-evoked release of dopamine in rat striatum, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiology of Cholinergic Receptors: Unraveling the Signaling Pathways of Acetylcholine - DoveMed [dovemed.com]
- 12. academic.oup.com [academic.oup.com]
Measuring Acetylcholinesterase Activity: A Guide to Key Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems, plays a vital role in terminating neuronal transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132).[1] The measurement of AChE activity is fundamental in neuroscience research and is a cornerstone in the development of therapeutic agents for neurological disorders such as Alzheimer's disease, myasthenia gravis, and for assessing the toxicity of certain pesticides.[1][2] Acetylcholine bromide, a structural analog of acetylcholine, serves as a substrate for AChE and is utilized in various assay formats to determine the enzyme's activity.[3][4] This document provides detailed application notes and protocols for three widely used methods for measuring AChE activity: the colorimetric Ellman's Assay, Fluorescence-Based Assays, and Amperometric Biosensors.
Method 1: The Ellman's Assay (Colorimetric)
The Ellman's assay is the most common spectrophotometric method for determining AChE activity due to its simplicity, reliability, and suitability for high-throughput screening.[2][5] The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (a close analog of this compound) by AChE to produce thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[2][5][6] The rate of color formation is directly proportional to the AChE activity.[5]
Signaling Pathway and Experimental Workflow
Caption: Workflow of the Ellman's Assay for AChE Activity.
Experimental Protocol
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water
-
Acetylcholinesterase (AChE) enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Prepare a fresh 14 mM solution of ATCI in deionized water on the day of the experiment.
-
Dilute the AChE stock solution to the desired concentration in phosphate buffer. Keep on ice.[2]
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (used for test compounds).
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[2]
-
-
Pre-incubation: Mix the components gently and incubate the plate for 10 minutes at 25°C.[2]
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.[2]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[2]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The AChE activity is proportional to this rate.
Method 2: Fluorescence-Based Assays
Fluorescence-based assays offer higher sensitivity compared to colorimetric methods, making them suitable for detecting low levels of AChE activity.[7][8] A common approach utilizes a coupled enzyme reaction with a fluorogenic probe like Amplex® Red or Thiolite™ Green.
Principle of Amplex® Red Assay
In the Amplex® Red assay, AChE first hydrolyzes acetylcholine to choline (B1196258). Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to generate the highly fluorescent product, resorufin, which has an excitation/emission maximum of approximately 571/585 nm.[1][7]
Signaling Pathway and Experimental Workflow
Caption: Workflow of the Amplex® Red Fluorescence Assay.
Experimental Protocol (Based on a generic kit protocol)
Materials:
-
Assay Buffer
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Choline Oxidase
-
Acetylcholine
-
AChE standard and samples
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solution: Prepare a working solution containing Amplex® Red, HRP, and choline oxidase in the assay buffer according to the manufacturer's instructions.
-
Assay Setup: Add AChE-containing samples to the wells of a 96-well plate. For inhibitor screening, pre-incubate the enzyme with the test compounds for 10-20 minutes.
-
Initiate Reaction: Add the acetylcholine substrate to the wells.
-
Add Detection Reagent: Add the Amplex® Red working solution to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[9]
-
Data Analysis: The fluorescence intensity is directly proportional to the AChE activity.
Method 3: Amperometric Biosensors
Amperometric biosensors provide a highly sensitive and rapid method for the detection of acetylcholine or AChE activity. These biosensors typically involve the co-immobilization of acetylcholinesterase (AChE) and choline oxidase (ChO) onto an electrode surface.
Principle of Operation
AChE immobilized on the biosensor hydrolyzes acetylcholine to choline. The choline is then oxidized by the co-immobilized choline oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is electrochemically oxidized at the electrode surface, generating a current that is proportional to the acetylcholine concentration.[10]
Logical Relationship Diagram
Caption: Principle of an Amperometric AChE Biosensor.
Experimental Protocol (General Steps)
Materials:
-
Working electrode (e.g., platinum, glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode
-
AChE and Choline Oxidase enzymes
-
Immobilization matrix (e.g., conducting polymer, nanoparticles)[10][11]
-
Phosphate buffer solution
-
Potentiostat
-
Acetylcholine standard solutions
Procedure:
-
Electrode Modification: The working electrode is modified by immobilizing AChE and ChO using methods such as cross-linking, entrapment in a polymer matrix, or attachment to nanoparticles.[10][11]
-
Electrochemical Cell Setup: The modified working electrode, reference electrode, and counter electrode are placed in an electrochemical cell containing phosphate buffer.
-
Amperometric Measurement: A constant potential is applied to the working electrode. After the baseline current stabilizes, a known concentration of acetylcholine is added to the buffer solution.
-
Signal Recording: The change in current due to the oxidation of H₂O₂ is recorded.
-
Calibration: A calibration curve is constructed by measuring the current response to a series of standard acetylcholine concentrations.
-
Sample Analysis: The concentration of acetylcholine in unknown samples is determined from the calibration curve.
Quantitative Data Summary
| Assay Method | Principle | Typical Substrate | Detection Method | Detection Limit | Advantages | Disadvantages |
| Ellman's Assay | Colorimetric | Acetylthiocholine | Spectrophotometry (412 nm)[5][6] | ~1-10 mU/mL[12][13] | Simple, robust, cost-effective, high-throughput compatible | Lower sensitivity, potential for interference from colored or thiol-containing compounds |
| Fluorescence-Based Assays | Fluorometric | Acetylcholine or Acetylthiocholine | Fluorometry (e.g., Ex/Em = 540/590 nm)[9] | ~0.01-0.1 mU/mL[8][9] | High sensitivity, suitable for low-activity samples | More expensive reagents, potential for fluorescence quenching/interference |
| Amperometric Biosensors | Electrochemical | Acetylcholine | Amperometry | ~0.001 µM (for acetylcholine)[14] | High sensitivity, rapid response, real-time monitoring | Electrode fabrication can be complex, potential for electrode fouling |
Conclusion
The choice of assay for measuring acetylcholinesterase activity depends on the specific requirements of the experiment, including the required sensitivity, sample type, throughput needs, and available instrumentation. The Ellman's assay remains a workhorse for many applications due to its simplicity and reliability. Fluorescence-based assays provide a significant increase in sensitivity, which is crucial for samples with low enzyme concentrations. Amperometric biosensors offer the advantages of rapid, real-time measurements and very high sensitivity, making them powerful tools for specific research and diagnostic applications. Researchers should carefully consider the advantages and limitations of each method to select the most appropriate technique for their studies.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy this compound | 66-23-9 | >98% [smolecule.com]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Robust and Convenient Fluorimetric Assay for Measuring Acetylcholinesterase Activity and Screening Acetylcholinesterase Inhibitors | AAT Bioquest [aatbio.com]
- 9. Acetylcholinesterase/ACHE Assay Kit (Fluorometric) (KA4132): Novus Biologicals [novusbio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Amperometric acetylcholine biosensor based on self-assembly of gold nanoparticles and acetylcholinesterase on the sol-gel/multi-walled carbon nanotubes/choline oxidase composite-modified platinum electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 13. Calibre Scientific Global [us.calibrescientific.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Acetylcholine Bromide in Pharmacological Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (B1216132) bromide is the bromide salt of acetylcholine, a primary neurotransmitter in the central and peripheral nervous systems.[1] Due to its role as an endogenous neurotransmitter at cholinergic synapses, it is instrumental in inducing muscle contractions and is widely used as a stable agonist to study the cholinergic system.[2] In pharmacological research, acetylcholine bromide serves as a crucial tool to investigate neurotransmission, evaluate the effects of drugs on cholinergic pathways, and understand muscle physiology.[3][4] Its ability to mimic the action of native acetylcholine makes it an invaluable reference compound in a variety of screening assays designed to identify and characterize new therapeutic agents targeting cholinergic receptors and enzymes.[2][5]
These application notes provide detailed protocols for two key pharmacological screening assays involving this compound: Muscarinic Receptor Binding Assays and Acetylcholinesterase (AChE) Activity Assays.
Application Note 1: Characterization of Muscarinic Receptor Ligands using Competitive Binding Assays
Competitive binding assays are fundamental in pharmacology for determining the affinity of a test compound for a specific receptor. In this context, this compound is used as a reference agonist to validate the assay setup and as a comparator for novel ligands targeting muscarinic acetylcholine receptors. The protocol described here is a radioligand binding assay, a common and robust method for quantifying ligand-receptor interactions.
Signaling Pathway: M1 Muscarinic Receptor (Gq-coupled)
Caption: M1 muscarinic receptor Gq signaling pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a method to determine the binding affinity of a test compound for a specific muscarinic receptor subtype (M1-M5) using membranes from cells expressing the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human muscarinic receptor subtype of interest.[6]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[6]
-
Reference Compound: this compound.
-
Test Compound: The compound to be screened.
-
Non-specific Binding Control: Atropine (1 µM).[6]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.[6]
-
Instrumentation: 96-well Filter Plates, Microplate Scintillation Counter.[6]
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in Assay Buffer to generate a range of test concentrations (e.g., 10-point curve).[6]
-
-
Assay Setup (in a 96-well plate): [6]
-
Total Binding Wells: Add Assay Buffer, a constant concentration of [³H]-NMS (typically near its Kd value), and cell membranes.
-
Non-specific Binding (NSB) Wells: Add Assay Buffer, [³H]-NMS, cell membranes, and a high concentration of Atropine (1 µM) to saturate the receptors.
-
Test Compound Wells: Add the serially diluted test compound, [³H]-NMS, and cell membranes.
-
Reference Compound Wells: Add the serially diluted this compound, [³H]-NMS, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly separate bound from free radioligand by transferring the contents of the assay plate to a 96-well filter plate and washing quickly with ice-cold Assay Buffer.[6]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[6]
Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.[6]
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound/acetylcholine bromide concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.[6]
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Data Presentation: Binding Affinity
Quantitative data should be summarized for clear comparison.
| Receptor Subtype | Test Compound | IC₅₀ (nM) | Kᵢ (nM) |
| M1 | Compound X | Value | Value |
| M1 | Acetylcholine | Value | Value |
| M2 | Compound X | Value | Value |
| M2 | Acetylcholine | Value | Value |
| M3 | Compound X | Value | Value |
| M3 | Acetylcholine | Value | Value |
Application Note 2: Screening for Acetylcholinesterase (AChE) Inhibitors
AChE inhibitors are a key class of drugs used to treat Alzheimer's disease and other neurological conditions.[7] Screening assays are designed to identify compounds that inhibit the activity of AChE. This compound can serve as the substrate for the enzyme in these assays, and its hydrolysis is measured to determine enzyme activity.
Experimental Workflow: AChE Inhibitor Screening
Caption: Workflow for a colorimetric AChE inhibitor screening assay.
Experimental Protocol: Colorimetric AChE Activity Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman method for screening AChE inhibitors.[7] While this compound can be used, acetylthiocholine (B1193921) iodide is often the preferred substrate as its hydrolysis product, thiocholine (B1204863), reacts efficiently with the chromogen DTNB.[7][8]
Materials:
-
Enzyme: Purified human recombinant Acetylcholinesterase (AChE).
-
Substrate: Acetylthiocholine Iodide or this compound.
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[7]
-
Reference Inhibitor: Donepezil or other known AChE inhibitor.
-
Test Compounds: Library of compounds to be screened.
-
Assay Buffer: Potassium phosphate (B84403) buffer (pH 8.0).
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm.[9]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the substrate, DTNB, and test compounds in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add Assay Buffer to all wells.
-
Add test compounds at various concentrations to sample wells.
-
Add reference inhibitor to positive control wells.
-
Add buffer or solvent vehicle to negative control (100% activity) wells.
-
Add AChE enzyme solution to all wells except for a substrate blank.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow compounds to interact with the enzyme.
-
Reaction Initiation:
-
Add a mixture of the substrate (e.g., acetylthiocholine) and DTNB to all wells to start the reaction.[9]
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) at 37°C. The yellow product, 5-thio-2-nitrobenzoic acid (TNB), is formed from the reaction of thiocholine with DTNB.[9]
-
-
Data Analysis:
-
Calculate Reaction Rate: Determine the rate of the reaction (V, in mOD/min) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 (Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the test compound).
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: AChE Inhibition
Summarize the inhibitory potency of test compounds in a table.
| Compound | Target | IC₅₀ (µM) | Hill Slope |
| Compound Y | AChE | Value | Value |
| Compound Z | AChE | Value | Value |
| Donepezil | AChE | Value | Value |
Safety, Handling, and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Use with adequate ventilation to minimize dust or aerosol generation.[12]
-
Do not ingest or inhale.[13] Wash hands thoroughly after handling.[12]
Storage:
-
This compound is hygroscopic (absorbs moisture from the air).[13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
For long-term stability, refrigeration is recommended (Store below 4°C/39°F).[10]
-
Keep away from incompatible substances such as strong oxidizing agents.[10]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[13]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing.[13]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[10][13]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Buy this compound | 66-23-9 | >98% [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 溴化乙酰胆碱(拟胆碱药) ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetylcholinesterase Inhibitor Screening Kit sufficient for 100 colorimetric tests [sigmaaldrich.com]
- 8. A comparative study of acetylcholinesterase and general-esterase activity assays using different substrates, in vitro and in vivo exposures and model organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase (AchE) Activity Assay Kit - Elabscience® [elabscience.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ofsd.k12.mo.us [ofsd.k12.mo.us]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application of Acetylcholine Bromide in Muscle Contraction Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (B1216132) (ACh), a primary neurotransmitter in the peripheral and central nervous systems, plays a pivotal role in initiating muscle contraction. Acetylcholine bromide, a stable salt of acetylcholine, is widely utilized in in vitro and in vivo studies to investigate the mechanisms of muscle function, screen potential therapeutic agents, and understand the pathophysiology of various neuromuscular disorders. This document provides detailed application notes and experimental protocols for the use of this compound in muscle contraction studies, targeting both skeletal and smooth muscle preparations.
Mechanism of Action
Acetylcholine's effect on muscle contraction is mediated through its interaction with cholinergic receptors, which are broadly classified into two types: nicotinic and muscarinic receptors.
-
Skeletal Muscle: In skeletal muscle, ACh acts on nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. The binding of ACh to these ligand-gated ion channels leads to a rapid influx of sodium ions (Na⁺), causing depolarization of the muscle cell membrane (sarcolemma). This depolarization, known as the end-plate potential, triggers an action potential that propagates along the sarcolemma and into the T-tubules, ultimately leading to the release of calcium (Ca²⁺) from the sarcoplasmic reticulum and subsequent muscle contraction.[1][2][3][4]
-
Smooth Muscle: In smooth muscle, ACh primarily acts on muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. The predominant subtypes involved in smooth muscle contraction are the M2 and M3 receptors.[5] Activation of M3 receptors by ACh stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular Ca²⁺. The increased intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.[5] M2 receptor activation can indirectly induce contraction by inhibiting adenylyl cyclase, which reduces cyclic AMP (cAMP) levels and reverses relaxation.[5]
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of acetylcholine on muscle contraction in different tissue preparations.
Table 1: Dose-Response of Acetylcholine on Guinea Pig Ileum Contraction
| Acetylcholine Concentration (log M) | % Maximum Response (without atropine) |
| -8.5 | 17% |
| -8.0 | 35% |
| -7.5 | 58% |
| -7.0 | 78% |
| -6.5 | 92% |
| -6.0 | 100% |
Data adapted from a study on guinea pig ileum smooth muscle contraction. The EC50 value for acetylcholine in the absence of an antagonist was reported to be 7.0 x 10⁻⁸ M (log EC50 of -7.154).[6]
Table 2: Dose-Response of Acetylcholine on Frog Rectus Abdominis Muscle Contraction
| Acetylcholine Dose (µg) | Response (mm) | % Response |
| 0.1 | 5 | 7.8% |
| 0.2 | 12 | 18.8% |
| 0.4 | 25 | 39.1% |
| 0.8 | 45 | 70.3% |
| 1.6 | 64 | 100.0% |
| 3.2 | 64 | 100.0% |
| 6.4 | 64 | 100.0% |
| 12.8 | 64 | 100.0% |
| 25.6 | 64 | 100.0% |
Data represents a typical dose-response curve for acetylcholine on isolated frog rectus abdominis muscle, demonstrating a graded response leading to a maximal contraction. A ceiling effect is observed at higher doses.[7]
Experimental Protocols
Protocol 1: Dose-Response Curve of Acetylcholine on Isolated Guinea Pig Ileum
Objective: To determine the concentration-response relationship of this compound on the contractility of isolated guinea pig ileum smooth muscle.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Guinea pig
-
Organ bath with an isotonic transducer and recording system (kymograph or digital data acquisition)
-
Aerator (95% O₂ / 5% CO₂)
-
Surgical instruments
Procedure:
-
Humanely euthanize a guinea pig and dissect a portion of the ileum.
-
Clean the ileum by gently flushing with warm Tyrode's solution.
-
Cut a segment of the ileum (approximately 2-3 cm in length).
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the ileum to a fixed point and the other end to an isotonic transducer to record contractions.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g, washing with fresh Tyrode's solution every 15 minutes.
-
Record a baseline of spontaneous contractions.
-
Add this compound to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10⁻⁹ M) and increasing the concentration stepwise (e.g., by a factor of 10) after the response to the previous concentration has stabilized.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
At the end of the experiment, wash the tissue thoroughly with Tyrode's solution.
Data Analysis:
-
Measure the amplitude of contraction at each acetylcholine concentration.
-
Express the responses as a percentage of the maximal contraction.
-
Plot the percentage response against the logarithm of the acetylcholine concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response).[6][8]
Protocol 2: Acetylcholine-Induced Contraction of Frog Rectus Abdominis Muscle
Objective: To demonstrate the contractile effect of this compound on skeletal muscle and to construct a dose-response curve.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in distilled water)
-
Frog Ringer's solution (composition in mM: NaCl 111, KCl 1.9, CaCl₂ 1.1, NaHCO₃ 2.4, Glucose 11.1)
-
Frog (e.g., Rana tigrina)
-
Frog board and pins
-
Organ bath with an isotonic lever and kymograph or digital recording system
-
Surgical instruments
Procedure:
-
Humanely pith a frog and place it on its back on the frog board.
-
Expose the rectus abdominis muscles by removing the skin from the abdomen.
-
Carefully dissect one of the rectus abdominis muscles, keeping the attachments to the bone intact.
-
Mount the muscle preparation in an organ bath containing Frog Ringer's solution at room temperature.
-
Attach the lower end of the muscle to a fixed point and the upper end to an isotonic lever to record contractions.
-
Allow the muscle to equilibrate for 30 minutes under a tension of 1 g, washing with fresh Ringer's solution every 10 minutes.[9]
-
Record a baseline.
-
Add increasing doses of this compound to the organ bath. A typical contact time for each dose is 90 seconds, followed by a 5-minute time cycle that includes washing the tissue.[9]
-
Record the height of contraction for each dose until a maximal response is obtained.[9][10]
Data Analysis:
-
Measure the height of contraction for each dose of acetylcholine.
-
Express the responses as a percentage of the maximal contraction.
-
Plot the percentage response against the logarithm of the acetylcholine dose to generate a dose-response curve.
-
Determine the threshold dose, the dose that produces the first noticeable response, and the ceiling dose, the dose beyond which no further increase in response is observed.[7][9]
Mandatory Visualization
Caption: Signaling pathway of acetylcholine-induced skeletal muscle contraction.
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction via M3 receptors.
Caption: General experimental workflow for in vitro muscle contraction studies.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. 10.3 Muscle Fiber Excitation, Contraction, and Relaxation – Anatomy & Physiology 2e [open.oregonstate.education]
- 4. 29.4 Muscle Contraction and Locomotion | Texas Gateway [texasgateway.org]
- 5. researchgate.net [researchgate.net]
- 6. rsisinternational.org [rsisinternational.org]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. rjptsimlab.com [rjptsimlab.com]
Troubleshooting & Optimization
Navigating Acetylcholine Bromide Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals, acetylcholine (B1216132) bromide is a critical tool for investigating the cholinergic nervous system. However, its hygroscopic nature and susceptibility to hydrolysis can lead to inconsistent experimental results, causing delays and frustration. This technical support center provides a comprehensive resource to troubleshoot common issues, offering detailed protocols, quantitative data, and clear visual guides to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during experiments with acetylcholine bromide, providing potential causes and actionable solutions.
Q1: I'm observing a weaker than expected biological response (e.g., reduced muscle contraction, lower receptor activation). What could be the cause?
A1: A diminished response is often linked to the degradation of this compound. Several factors can contribute to this:
-
Improper Storage: this compound is hygroscopic and sensitive to moisture and heat.[1][2] Exposure to ambient air can lead to the absorption of water and subsequent hydrolysis.
-
Incorrect Solution Preparation and Storage: Aqueous solutions of acetylcholine are prone to hydrolysis, especially at room temperature or higher and at a non-optimal pH.[3] Storing stock solutions for extended periods, even when frozen, can lead to a decrease in potency.[4]
-
Suboptimal Agonist Concentration: Errors in calculating the final concentration of this compound in your assay can lead to a weaker than expected response.
-
Degraded Reagents: Other components of your experimental system, such as the cell culture media or buffer components, may have degraded, affecting the overall response.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that solid this compound is stored in a tightly sealed container in a desiccator at the recommended temperature (-20°C is common).
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment.[5] If a stock solution must be made, it should be prepared in an appropriate buffer, aliquoted, and stored at -80°C for a limited time.[4]
-
Validate Concentration: If possible, use a validated method such as HPLC to confirm the concentration of your this compound stock solution.[6]
-
Check Other Reagents: Ensure all other experimental reagents are within their expiration dates and have been stored correctly.
-
Perform a Dose-Response Curve: Conduct a dose-response experiment to determine the EC50 (half-maximal effective concentration) of your current batch of this compound.[7][8] A significant rightward shift in the curve compared to previous experiments or literature values indicates a loss of potency.
Q2: My experimental results show high variability between replicates. What are the likely sources of this inconsistency?
A2: High variability can stem from several factors, from the handling of the compound to the experimental setup:
-
Inconsistent Solution Preparation: Pipetting errors or incomplete dissolution of the this compound powder can lead to variations in the actual concentration between replicates.
-
Fluctuations in Experimental Conditions: Minor changes in temperature, pH, or incubation times can significantly impact the biological response.[9]
-
"Edge Effects" in Microplates: In 96-well plate assays, the outer wells are more prone to evaporation, which can concentrate the reagents and alter the reaction rate.[10]
-
Biological Variability: The health and density of cells, or the condition of isolated tissues, can vary between experiments and even within the same experiment.
Troubleshooting Steps:
-
Standardize Solution Preparation: Use calibrated pipettes and ensure the complete dissolution of this compound powder. Vortex solutions thoroughly before use.
-
Control Environmental Factors: Use a temperature-controlled incubator and ensure the pH of your buffers is stable throughout the experiment.
-
Mitigate Plate Effects: Avoid using the outermost wells of a 96-well plate for critical samples or ensure the plate is well-sealed during incubation to minimize evaporation.[10]
-
Normalize Biological Samples: For cell-based assays, ensure consistent cell seeding density and passage number. For tissue experiments, use tissues from animals of the same age and sex, and handle them consistently.
-
Increase Replicate Number: Increasing the number of replicates can help to identify and mitigate the impact of random errors.
Q3: I'm seeing unexpected or off-target effects in my experiment. Could impurities in the this compound be the cause?
A3: While less common with high-purity grades, impurities can be a source of anomalous results.
-
Degradation Products: The primary degradation product of acetylcholine is choline (B1196258). While choline has much lower affinity for cholinergic receptors, at high concentrations, it could potentially have some effect or interfere with the binding of acetylcholine.
-
Synthesis Byproducts: Depending on the synthesis method, other cholinergic or biologically active compounds could be present as impurities.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your batch of this compound to check for information on purity and the presence of any detected impurities.
-
Source from a Reputable Supplier: Ensure you are using a high-purity grade (≥99%) of this compound from a reputable chemical supplier.
-
Consider Analytical Testing: If you continue to suspect impurities, you may need to perform analytical tests such as NMR or mass spectrometry to identify any contaminants.[11]
Quantitative Data Summary
Understanding the stability and hydrolysis of acetylcholine is crucial for experimental design and troubleshooting. The following tables summarize key quantitative data.
Table 1: Stability of Acetylcholine Solutions Under Various Storage Conditions
| Concentration | Storage Temperature (°C) | Duration | Stability | Reference |
| 1 x 10⁻⁴ M, 2 x 10⁻⁵ M, 2 x 10⁻⁶ M | 4 | Up to 10 days | Chemically stable in 0.9% sodium chloride | [12] |
| 1 x 10⁻⁴ M, 2 x 10⁻⁵ M, 2 x 10⁻⁶ M | 20 | Up to 10 days | Time-dependent degradation observed | [12] |
| 1 x 10⁻⁴ M, 2 x 10⁻⁵ M, 2 x 10⁻⁶ M | 56 | Up to 10 days | Rapid, time-dependent degradation | [12] |
| Stock Solution | -20 | 1 month | Recommended storage period | [4] |
| Stock Solution | -80 | 6 months | Recommended storage period | [4] |
Table 2: Influence of pH on Acetylcholinesterase Activity and Acetylcholine Hydrolysis
| pH | Acetylcholinesterase Activity | Acetylcholine Hydrolysis | Reference |
| < 6 | Significantly reduced; largely inactive | Prevented | [3] |
| 7 | Active | Occurs | [3] |
| > 7 | Optimal activity | Efficient | [3] |
| 8-9.5 | Maximum catalytic activity | Most efficient | [9] |
Detailed Experimental Protocols
Following standardized protocols is essential for obtaining reproducible results.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (≥99% purity)
-
Sterile, deionized water or appropriate buffer (e.g., PBS)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Due to its hygroscopic nature, handle this compound powder in a low-humidity environment if possible.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound quickly and accurately.
-
Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm filter if it will be used in cell culture experiments.[4]
-
Aliquot the stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Acetylcholine-Induced Muscle Contraction in Isolated Tissue (e.g., Guinea Pig Ileum)
-
Materials:
-
Isolated guinea pig ileum segment
-
Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂)
-
Isotonic transducer and data acquisition system
-
This compound stock solution
-
Physiological salt solution for dilutions
-
-
Procedure:
-
Mount the ileum segment in the organ bath under a resting tension of approximately 1 g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
Prepare a series of dilutions of this compound from the stock solution in the physiological salt solution.
-
Add the this compound solutions to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue thoroughly between doses (for non-cumulative addition) or after the final dose.
-
Analyze the data to determine the EC50 and maximal response.
-
Visualizing Cholinergic Signaling
Diagram 1: Simplified Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent results.
Diagram 2: Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Nicotinic acetylcholine receptor signaling pathway.
Diagram 3: Muscarinic Acetylcholine Receptor Signaling Pathways (Gq and Gi)
Caption: Muscarinic acetylcholine receptor signaling pathways.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. giantchemsolutions.com [giantchemsolutions.com]
- 3. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholine dose response curve: Significance and symbolism [wisdomlib.org]
- 8. Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (KB) Using Schild Analysis - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
stability of acetylcholine bromide in aqueous solutions for experiments.
Technical Support Center: Acetylcholine (B1216132) Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of acetylcholine bromide in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
Solid this compound is hygroscopic and should be stored in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is -20°C.[1] Under these conditions, the solid form is stable for at least three to four years.[2][3]
Q2: How do I prepare an aqueous solution of this compound?
To prepare an organic solvent-free aqueous solution, dissolve the crystalline solid directly into your aqueous buffer of choice.[3] For stock solutions in organic solvents like DMSO, it is recommended to purge the solvent with an inert gas before dissolving the compound.[3] Subsequent dilutions into aqueous buffers or isotonic saline should be made just prior to your experiment.[3]
Q3: How long is an aqueous solution of this compound stable?
The stability of acetylcholine in an aqueous solution is highly dependent on temperature and concentration.[4]
-
At 4°C (refrigerated), solutions in 0.9% sodium chloride have been shown to be chemically stable for up to 10 days.[4]
-
At -20°C, stability is also confirmed for up to 10 days.[4]
-
At 25°C (room temperature), a solution is considered stable for about 28 days, after which a modest breakdown begins to occur.[5][6]
-
At 50°C, rapid degradation is observed after just one day.[5][6] For routine laboratory use, especially in sensitive biological assays, it is highly recommended to prepare fresh solutions daily.[3]
Q4: What factors influence the stability of this compound in aqueous solutions?
Several factors impact stability:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][5][6] Stability is significantly greater at refrigerated (4°C) or frozen (-20°C) temperatures compared to room temperature or higher.[4][5][6]
-
pH: Acetylcholine hydrolysis is pH-dependent.[7][8] Alkaline conditions promote hydrolysis.[9] In the presence of inactivating enzymes like acetylcholinesterase, activity is optimal at a pH above 7 and significantly reduced at a pH below 6.[7][8]
-
Concentration: Stability generally increases with higher concentrations of acetylcholine.[4]
-
Enzymatic Activity: In biological preparations or non-sterile solutions, the presence of cholinesterases will rapidly degrade acetylcholine.[10]
Q5: What are the degradation products of this compound in water?
In an aqueous environment, this compound readily hydrolyzes to form choline (B1196258) and acetic acid.[4][11] This is the primary non-enzymatic degradation pathway.
Q6: Can I store my prepared aqueous solutions, and what are the recommended conditions?
While daily preparation is best practice, you can store aqueous solutions under specific conditions.[3] For short-term storage (up to 10 days), keeping the solution at 4°C in a sterile, sealed container (like a polypropylene (B1209903) tube) is effective.[1][4] For longer-term storage, freezing at -20°C is also a viable option.[5][6] Avoid storing solutions at room temperature for more than a day for critical applications.[3]
Troubleshooting Guide
Issue: Inconsistent or weaker-than-expected experimental response.
-
Possible Cause: Degradation of the this compound solution. The ester bond in acetylcholine is susceptible to hydrolysis, which reduces the effective concentration of the active molecule.[11]
-
Recommended Action:
-
Prepare Fresh Solutions: Always prepare a fresh aqueous solution of this compound on the day of the experiment.[3] It is not recommended to store aqueous solutions in PBS (pH 7.2) for more than one day.[3]
-
Control Temperature: Prepare and keep the solution on ice or refrigerated (4°C) until use. Avoid exposure to high temperatures.[5][6]
-
Check pH: Ensure the pH of your buffer is not alkaline, as this accelerates hydrolysis.[9] A pH below 7 is generally better for stability.[8]
-
Verify Concentration: If possible, use a validated method like HPLC to confirm the concentration of your prepared solution, especially for long or critical experiments.[6]
-
Issue: Precipitate observed in the prepared solution.
-
Possible Cause: The concentration of this compound has exceeded its solubility limit in the chosen solvent.
-
Recommended Action:
-
Verify Solubility: Cross-reference your solution's concentration with the known solubility data (see Table 2 below).
-
Aid Dissolution: If the concentration is within the solubility limit, gentle warming or sonication may help dissolve the compound.[2]
-
Re-prepare Solution: If the precipitate persists, discard the solution and prepare a new one, ensuring the powder is fully dissolved before use.
-
Data Presentation
Table 1: Stability of Acetylcholine Aqueous Solutions at Various Temperatures
| Storage Temperature | Concentration | Vehicle | Duration | Stability Outcome |
| 50°C | 0.55 M | Aqueous Solution | > 1 day | Rapid breakdown occurs.[6] |
| 25°C (Room Temp) | 0.55 M | Aqueous Solution | ~28 days | Stable for approximately 28 days, then modest breakdown begins.[6] |
| 4°C (Refrigerated) | 0.55 M | Aqueous Solution | 84 days | Very little breakdown observed.[6] |
| 4°C (Refrigerated) | 1x10⁻⁴ M, 2x10⁻⁵ M, 2x10⁻⁶ M | 0.9% Sodium Chloride | 10 days | Chemically stable.[4] |
| -20°C (Frozen) | 0.55 M | Aqueous Solution | 84 days | Very little breakdown observed.[6] |
Table 2: Solubility of Acetylcholine Salts
| Solvent | Salt Form | Solubility |
| Water | Bromide | 50 mg/mL |
| DMSO | Bromide | 55 mg/mL[2] |
| PBS (pH 7.2) | Chloride | ~5 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
-
Objective: To prepare a 10 mM aqueous stock solution of this compound.
-
Materials:
-
This compound (MW: 226.14 g/mol )[12]
-
High-purity, sterile water or desired aqueous buffer (e.g., 0.9% NaCl, PBS)
-
Calibrated analytical balance
-
Sterile volumetric flask
-
Sterile filtration unit (0.22 µm filter)
-
-
Procedure:
-
Calculate the required mass of this compound. For 10 mL of a 10 mM solution: 0.010 L * 0.010 mol/L * 226.14 g/mol = 0.0226 g (22.6 mg).
-
Using a calibrated balance, accurately weigh the calculated amount of solid this compound.
-
Transfer the powder to a sterile volumetric flask.
-
Add a portion of the solvent (e.g., 7-8 mL for a 10 mL flask) and gently swirl to dissolve the solid completely.
-
Once dissolved, add the solvent to bring the final volume to the mark on the volumetric flask.
-
Cap the flask and invert several times to ensure the solution is homogenous.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Label the container with the compound name, concentration, solvent, and preparation date. Store at 4°C and use within 24 hours for best results.[3]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To quantify the concentration of acetylcholine in an aqueous solution over time to assess its stability.
-
Principle: This method uses reverse-phase HPLC with electrochemical detection to separate and quantify acetylcholine and its primary degradation product, choline.[6]
-
Methodology Outline:
-
Sample Preparation: Prepare this compound solutions at the desired concentrations and store them under the conditions being tested (e.g., 4°C, 25°C, 50°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 96 hours), withdraw an aliquot from each sample.
-
Standard Curve: Prepare fresh calibration standards of acetylcholine and choline of known concentrations.
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration for the acetylcholine and choline standards.
-
Use the regression analysis from the standard curve to calculate the concentration of acetylcholine and choline in the test samples at each time point.[6]
-
Plot the concentration of acetylcholine versus time to determine the degradation rate under each storage condition.
-
-
Visualizations
Caption: Workflow for Preparing this compound Aqueous Solution.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part II. Acetylcholine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Acetylcholine - Wikipedia [en.wikipedia.org]
- 11. Buy this compound | 66-23-9 | >98% [smolecule.com]
- 12. carolina.com [carolina.com]
Technical Support Center: Optimizing Acetylcholine Bromide in Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing acetylcholine (B1216132) bromide concentration in primary neuron cultures. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of acetylcholine bromide for my primary neuron culture?
A1: The optimal concentration of this compound is highly dependent on the specific research question, neuron type, and culture density. However, based on published studies using acetylcholine and its stable analogs like carbachol (B1668302), a starting concentration range of 1 µM to 100 µM is often used to elicit physiological responses without inducing significant cytotoxicity.[1][2] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q2: I am observing widespread cell death after treating my neurons with this compound. What could be the cause?
A2: High concentrations of cholinergic agonists can lead to excitotoxicity due to the overstimulation of nicotinic and muscarinic acetylcholine receptors. This can result in an ionic imbalance, mitochondrial dysfunction, and ultimately, apoptotic cell death.[3] If you observe significant cell death, consider reducing the concentration of this compound and the duration of exposure. It is also important to ensure the overall health of your primary neuron culture, as stressed neurons are more susceptible to chemical insults.
Q3: How can I assess the viability of my primary neurons after treatment with this compound?
A3: Several standard assays can be used to quantify neuronal viability. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[4][5] Trypan blue exclusion is another common method to distinguish between live and dead cells. For a more detailed analysis of the mode of cell death, assays that measure caspase activity can indicate apoptosis.[3]
Q4: Can this compound affect neurite outgrowth?
A4: Yes, acetylcholine has been shown to modulate neurite outgrowth in primary neuron cultures. For instance, treatment of rat olfactory bulb neurons with the cholinergic agonist carbachol (100 µM) resulted in a significant increase in neuritic length.[1] This effect was mediated by nicotinic acetylcholine receptors. Therefore, the concentration of this compound in your culture could influence neuronal morphology and network formation.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound is soluble in water.[6] It is recommended to prepare a concentrated stock solution in sterile, distilled water or a suitable buffer. For example, a 10 mM or 100 mM stock solution can be prepared, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C.[6] When preparing your working concentrations, dilute the stock solution in your pre-warmed culture medium immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of neuronal death (as assessed by LDH assay or Trypan Blue). | This compound concentration is too high, leading to excitotoxicity. | Perform a dose-response experiment starting from a lower concentration range (e.g., 1 µM) to determine the optimal non-toxic concentration. Reduce the duration of exposure. |
| Poor initial health of primary neuron culture. | Ensure optimal culture conditions, including proper coating of culture vessels, appropriate seeding density, and high-quality culture medium.[3] | |
| Reduced neuronal activity or altered morphology without significant cell death. | Sub-lethal cytotoxicity or altered signaling pathways. | Assess mitochondrial function using an MTT assay.[4] Analyze changes in neurite outgrowth and synaptic marker expression through immunocytochemistry. |
| Overstimulation of cholinergic receptors leading to altered network dynamics. | Co-treat with specific nicotinic or muscarinic receptor antagonists to identify the pathway involved. | |
| Inconsistent or unexpected results between experiments. | Inconsistent this compound concentration. | Prepare a fresh dilution of this compound from a validated stock solution for each experiment. Ensure accurate pipetting. |
| Variability in primary neuron culture health. | Standardize the primary neuron isolation and culture protocol to ensure consistent cell viability and density between batches. | |
| No observable effect of this compound treatment. | This compound concentration is too low. | Increase the concentration in a stepwise manner, carefully monitoring for any signs of cytotoxicity. |
| Degraded this compound solution. | Use a fresh stock of this compound and store it properly. | |
| Low expression of acetylcholine receptors in the cultured neurons. | Verify the expression of nicotinic and muscarinic receptors in your specific primary neuron type using immunocytochemistry or Western blotting. |
Data Presentation
Table 1: Example Dose-Response of this compound on Primary Cortical Neuron Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 98 | ± 4.8 |
| 10 | 95 | ± 5.5 |
| 50 | 85 | ± 6.1 |
| 100 | 70 | ± 7.3 |
| 200 | 50 | ± 8.0 |
| 500 | 25 | ± 6.5 |
Table 2: Example Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment | Average Neurite Length (µm) | Standard Deviation |
| Control | 150 | ± 25 |
| 10 µM this compound | 180 | ± 30 |
| 50 µM this compound | 210 | ± 35 |
| 100 µM this compound | 190 (slight decrease noted) | ± 32 |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Reagent Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Primary Neuron Culture from Embryonic Rodent Cortex
-
Materials Preparation: Prepare sterile dissection tools, Hibernate-E medium, papain solution, and Neurobasal medium supplemented with B-27 and GlutaMAX. Coat culture vessels (plates or coverslips) with Poly-D-lysine.
-
Dissection: Euthanize a timed-pregnant rodent (e.g., E18 rat) according to approved animal care protocols. Dissect the embryonic cortices in ice-cold Hibernate-E medium.
-
Digestion: Mince the cortical tissue and incubate it with a papain solution at 37°C for 20-30 minutes to dissociate the tissue.
-
Trituration: Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Counting and Plating: Centrifuge the cell suspension, resuspend the pellet in supplemented Neurobasal medium, and determine the cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons onto the Poly-D-lysine coated vessels at the desired density.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. After 24 hours, perform a half-medium change with fresh, pre-warmed culture medium. Continue with half-medium changes every 3-4 days. The neurons are typically ready for experiments after 7-10 DIV.
Visualizations
References
- 1. Acetylcholine induces neuritic outgrowth in rat primary olfactory bulb cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic Inhibition of Neocortical Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound =99 66-23-9 [sigmaaldrich.com]
preventing degradation of acetylcholine bromide during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of acetylcholine (B1216132) bromide during experiments.
Frequently Asked Questions (FAQs)
???+ question "What is Acetylcholine Bromide and why is its stability crucial?"
???+ question "What are the primary causes of this compound degradation?"
???+ question "How should I properly store solid this compound?"
???+ question "What is the best practice for preparing and storing this compound solutions?"
???+ question "What are the visible signs of degradation?"
Troubleshooting Guides
Issue: Inconsistent or No Response in a Bioassay
If you are experiencing a lack of response or highly variable results in your experiments, the integrity of your this compound may be compromised. Follow this troubleshooting workflow to diagnose the issue.
Technical Support Center: Acetylcholine Bromide Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from acetylcholine (B1216132) bromide in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can acetylcholine bromide itself interfere with my fluorescence assay?
-
Contaminants: The purity of the this compound reagent is crucial. Impurities may be fluorescent or act as quenchers.
-
High Concentrations: At high concentrations, even non-fluorescent compounds can cause inner filter effects, where the compound absorbs excitation or emission light, leading to a decrease in the measured fluorescence signal.[1]
-
Bromide Ion Effects: The bromide ion itself has been shown to enhance the signal in certain peroxidase-based assays, such as those using Amplex Red, by participating in the enzymatic reaction. This could potentially lead to artificially high signals.
Q2: What are the common signs of interference in my fluorescence-based assay when using this compound?
Common indicators of interference include:
-
High background fluorescence: Elevated fluorescence signal in control wells that do not contain the enzyme or analyte of interest.[1]
-
Signal quenching: A decrease in fluorescence intensity that is not attributable to the biological mechanism being studied.[1]
-
Inconsistent or non-reproducible results: High variability between replicate wells or experiments.
-
Atypical dose-response curves: Unexpected shapes or shifts in dose-response curves when screening compounds.
Q3: How can I determine if my this compound solution is causing interference?
It is recommended to run a series of control experiments:
-
Reagent-only controls: Measure the fluorescence of the assay buffer with and without this compound at the concentrations used in your experiment. This will help identify any intrinsic fluorescence or quenching properties of your this compound solution.
-
"No-enzyme" controls: If you are running an enzyme assay, include controls where the enzyme is omitted but this compound is present. This can help differentiate between enzyme activity and non-enzymatic signal generation.[2]
-
Spike-in controls: In biochemical assays, adding a known amount of a fluorescent standard to wells containing your experimental components (including this compound) can help assess for quenching effects.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from your experiment, leading to a reduced signal-to-noise ratio and inaccurate measurements.
| Potential Cause | Troubleshooting Step |
| Intrinsic Fluorescence of this compound or Contaminants | 1. Run a "reagent-only" control by measuring the fluorescence of your this compound solution in the assay buffer at the same excitation and emission wavelengths used for your experiment. 2. If high background is observed, consider using a higher purity grade of this compound. 3. Prepare fresh solutions of this compound for each experiment to minimize degradation products that may be fluorescent. |
| Buffer Contamination | 1. Prepare fresh assay buffer using high-purity water and reagents. 2. Filter-sterilize the buffer to remove any particulate matter or microbial contamination that could contribute to background fluorescence.[2] |
| Non-enzymatic reaction | In coupled-enzyme assays (e.g., using Amplex Red), non-enzymatic generation of the fluorescent product can occur. Run a "no-enzyme" control to assess the rate of this non-enzymatic reaction. |
Issue 2: Signal Quenching or Enhancement
Unexpected changes in fluorescence intensity can lead to false positive or false negative results.
| Potential Cause | Troubleshooting Step |
| Inner Filter Effect | 1. If high concentrations of this compound are used, test a serial dilution to see if the quenching effect is concentration-dependent. 2. If possible, modify the assay to use a lower concentration of this compound. |
| Bromide Ion Enhancement | In peroxidase-based assays (e.g., Amplex Red), the bromide ion from this compound can enhance the reaction rate. 1. Be aware of this potential enhancement and consider it in your data interpretation. 2. If possible, compare results obtained with this compound to those with another salt of acetylcholine (e.g., acetylcholine chloride) to assess the specific effect of the bromide ion. |
| Interaction with Fluorophore | This compound may directly interact with the fluorescent probe, leading to quenching or enhancement. Consult the literature for your specific fluorophore to check for known interactions with quaternary ammonium (B1175870) compounds or bromide salts. |
Experimental Protocols
Protocol: Assessing Autofluorescence of this compound
Objective: To determine if the this compound solution contributes to the background fluorescence in the assay.
Materials:
-
Black, opaque-bottom microplate
-
Assay buffer
-
This compound stock solution
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your main experiment.
-
Add the dilutions to the wells of the microplate.
-
Include a "buffer-only" control containing only the assay buffer.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your primary assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from the this compound dilutions compared to the buffer-only control, your this compound solution is contributing to the background fluorescence.
Visualizations
References
Technical Support Center: Acetylcholine Bromide in Electrophysiology
This guide provides troubleshooting for common issues encountered when using acetylcholine (B1216132) (ACh) bromide in electrophysiological experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to acetylcholine application. What are the possible causes?
A1: A lack of response can stem from several issues:
-
Acetylcholine Degradation: Acetylcholine solutions are prone to hydrolysis. Ensure your stock and working solutions are fresh.[1][2][3]
-
Receptor Desensitization: Prolonged or repeated exposure to ACh can cause nicotinic acetylcholine receptors (nAChRs) to desensitize, leading to a diminished or absent response.[4][5][6]
-
Incorrect Concentration: The effective concentration at the cell surface may be lower than intended due to issues with the perfusion system or degradation.
-
Cell Health: Ensure the cells are healthy and viable.
-
No Receptor Expression: The cells you are using may not express cholinergic receptors.
Q2: I'm observing a rapid decrease in the current amplitude despite the continuous presence of acetylcholine. What is happening?
A2: This phenomenon is likely receptor desensitization, a common characteristic of ligand-gated ion channels, including nAChRs.[4][5][6][7] Upon prolonged exposure to an agonist like acetylcholine, the receptors enter a non-conducting, desensitized state.[4][5] The rate of desensitization can be influenced by the agonist concentration and the specific subtype of the receptor.[8]
Q3: Is there a difference between using acetylcholine bromide and acetylcholine chloride?
A3: For most applications, the choice between this compound and chloride has a negligible impact on the physiological response, as the active component is the acetylcholine cation. However, it is important to be mindful of the anion concentration in your bathing solution, especially in experiments where chloride gradients are critical.[9][10][11]
Q4: How should I prepare and store my acetylcholine solutions?
A4: Acetylcholine is susceptible to hydrolysis. It is recommended to prepare fresh solutions daily.[3] For stock solutions, dissolve this compound in a suitable buffer and store in aliquots at -20°C or below for long-term stability.[1][2] When preparing working solutions, dilute the stock solution in your extracellular recording solution immediately before use. Avoid prolonged storage at room temperature.[1][2]
Troubleshooting Guides
Problem: No Cellular Response to Acetylcholine Application
This guide provides a step-by-step approach to troubleshooting a lack of response to acetylcholine application.
Caption: Troubleshooting workflow for no response to ACh.
-
Verify Acetylcholine Solution:
-
Check the Perfusion System:
-
Action: Ensure your delivery system is functioning correctly. Check for bubbles in the line and confirm the solution is reaching the cell.
-
Rationale: Inadequate perfusion will prevent the acetylcholine from reaching the receptors at the intended concentration.
-
-
Assess Cell Viability:
-
Action: Monitor the cell's resting membrane potential and input resistance.
-
Rationale: An unhealthy cell will not respond appropriately to stimuli.
-
-
Confirm Receptor Expression:
-
Action: If possible, use a positive control agonist for the expected receptor type. Review literature to confirm receptor expression in your cell type.
-
Rationale: The cells may not endogenously express acetylcholine receptors.
-
-
Address Potential Desensitization:
Problem: Rapid Current Decay (Desensitization)
This guide addresses the issue of rapid desensitization of acetylcholine receptors.
-
Optimize Agonist Concentration and Application Time:
-
Action: Use the lowest concentration of acetylcholine that elicits a reliable response. Apply the agonist for the shortest duration necessary to obtain a peak response.
-
Rationale: Both higher concentrations and prolonged application of acetylcholine can accelerate the rate of receptor desensitization.[8]
-
-
Increase Washout Periods:
-
Action: Allow for a sufficient recovery period between acetylcholine applications.
-
Rationale: Receptors need time to recover from the desensitized state. The duration of this recovery can vary depending on the receptor subtype.[4]
-
-
Consider a Pulsed Application:
-
Action: Use a rapid perfusion system to apply short pulses of acetylcholine.
-
Rationale: Mimicking synaptic transmission with brief applications can minimize desensitization.
-
Experimental Protocols
Preparation of this compound Stock Solution (100 mM)
-
Weighing: Accurately weigh out the required amount of this compound powder in a fume hood.
-
Dissolving: Dissolve the powder in high-purity water or a suitable buffer (e.g., HEPES-buffered saline).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or below.
Typical Whole-Cell Patch-Clamp Protocol for Acetylcholine Application
Caption: Experimental workflow for ACh application in patch-clamp.
-
Cell Preparation: Prepare your cells of interest on a coverslip in a recording chamber mounted on the microscope.
-
Patch-Clamp Setup:
-
Pull a glass micropipette with a resistance of 3-7 MΩ.
-
Fill the pipette with the appropriate internal solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Baseline Recording: Perfuse the cell with the standard extracellular solution and record a stable baseline for several minutes.
-
Acetylcholine Application: Switch the perfusion to the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in membrane current or potential.
-
Washout: Switch the perfusion back to the standard extracellular solution and allow the recording to return to baseline.
Data Center
Table 1: Stability of Acetylcholine Solutions at Different Temperatures
| Storage Temperature (°C) | Stability Duration | Key Observations | Reference |
| -20 | > 84 days | Minimal degradation observed. | [1][2] |
| 4 | ~10-28 days | Stable for a considerable period, but degradation eventually occurs. | [1][2][12] |
| 25 (Room Temperature) | < 28 days | Modest breakdown occurs after about 28 days. | [1][2] |
| 50 | < 1 day | Rapid degradation. | [1][2] |
Visual Guides
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified nAChR signaling pathway.
References
- 1. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Desensitization of Mouse Nicotinic Acetylcholine Receptor Channels: A Two-Gate Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Two distinct kinetic phases of desensitization of acetylcholine receptors of clonal rat PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A role for chloride in the hyperpolarizing effect of acetylcholine in isolated frog vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine-gated and chloride conductance channel expression in rat muscle membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of acetylcholine on chloride transport across the mouse lacrimal gland acinar cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of acetylcholine bromide for in vivo studies
This guide provides researchers, scientists, and drug development professionals with essential information for preparing Acetylcholine (B1216132) Bromide solutions for in vivo studies. Below are frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of acetylcholine bromide in common laboratory solvents?
This compound is generally considered freely soluble in water.[1] However, solubility can vary based on the solvent, temperature, and purity. For quantitative data, refer to the table below.
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes | Source(s) |
|---|---|---|---|
| Water | 50 mg/mL | Solution should be clear, colorless to faintly yellow. | |
| Water | 100 mg/mL | Solution should be clear and colorless. | |
| Water | 250 mg/mL | Ultrasonic assistance may be required. | [2] |
| DMSO | 55 mg/mL | Sonication is recommended for dissolution. | [3] |
| PBS (pH 7.2) | ~5 mg/mL | Data for Acetylcholine Chloride salt. | [4] |
| Methanol | Slightly Soluble | N/A |[5] |
Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation can occur for several reasons:
-
Exceeding Solubility Limit: You may have exceeded the solubility of this compound in the chosen solvent system.
-
Low Temperature: Dissolving the compound at a low temperature can decrease its solubility.
-
pH Issues: The pH of the solution can affect the stability and solubility of the compound.
-
Salting Out: If you are diluting a stock solution (e.g., from DMSO) into an aqueous buffer, the compound may precipitate.
Refer to the troubleshooting workflow diagram below for a step-by-step guide to resolving this issue.
Q3: How stable is this compound in solution, and what are the proper storage conditions?
This compound is susceptible to rapid hydrolysis, especially when exposed to heat or alkaline conditions.[1] The stability is highly dependent on the storage temperature.
Table 2: Stability of Acetylcholine Solutions
| Storage Temperature | Duration | Stability Observations | Source(s) |
|---|---|---|---|
| 50°C | After 1 Day | Rapid breakdown occurs. | [6] |
| 25°C (Room Temp) | Up to 28 Days | Solution is stable. Modest breakdown occurs after 28 days. | [6] |
| 4°C | At least 84 Days | Extremely small breakdown observed; considered very stable. | [6] |
| -20°C | At least 84 Days | Extremely small breakdown observed; considered very stable. |[6] |
Recommendation: It is strongly advised to prepare aqueous solutions fresh before each experiment. Storing aqueous solutions for more than one day is not recommended.[4] For stock solutions in solvents like DMSO, store them at -20°C for up to one month or -80°C for up to six months in sealed, moisture-away containers.[2]
Q4: What are the recommended vehicles for the in vivo administration of this compound?
Given its high water solubility, the primary and most recommended vehicle is sterile, isotonic saline or a buffered solution like Phosphate-Buffered Saline (PBS) at a physiological pH (e.g., 7.2). This minimizes potential toxicity and physiological effects from the vehicle itself.
Q5: Can I use co-solvents like DMSO or PEG300 to prepare my formulation for in vivo studies?
While co-solvents are often used for poorly soluble compounds, they are generally unnecessary for this compound due to its high aqueous solubility. If a very high concentration is required that exceeds its aqueous solubility limit, a co-solvent system may be considered. However, researchers must:
-
Use the lowest possible concentration of the co-solvent.
-
Be aware that organic solvents can have their own physiological effects.[4]
-
Ensure the final dilution for injection has a minimal and tolerable percentage of the co-solvent. For example, a common approach involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle like corn oil or a PEG/Tween/saline mixture.[3][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during solution preparation.
Problem: Difficulty Dissolving this compound at High Concentrations
-
Symptoms: The powder fails to dissolve completely in the chosen vehicle, leaving visible particles.
-
Possible Causes:
-
The concentration exceeds the maximum solubility in the current vehicle.
-
The temperature of the solvent is too low.
-
-
Solutions:
-
Apply Energy: Use an ultrasonic bath to aid dissolution.[2] Gentle warming can also be effective, but proceed with caution as acetylcholine is heat-sensitive and can degrade rapidly at elevated temperatures.[6]
-
Verify Solvent: Ensure you are using an appropriate solvent. Water is the primary choice.
-
Consider a Co-Solvent Approach: For concentrations exceeding 250 mg/mL, consider creating a high-concentration stock in DMSO and then diluting it into the final aqueous vehicle immediately before use.
-
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution
This protocol is suitable for most in vivo applications where a concentration within the aqueous solubility limit is desired.
-
Calculate Mass: Determine the required mass of this compound based on your target concentration (e.g., 10 mg/mL) and final volume.
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder in a sterile container.
-
Add Vehicle: Add the desired volume of sterile vehicle (e.g., 0.9% saline or PBS, pH 7.2) to the powder.
-
Dissolve: Vortex or stir the mixture until the solid is completely dissolved. The solution should be clear and colorless.
-
Sterilize (Optional but Recommended): Filter the final solution through a sterile 0.22 μm syringe filter into a new sterile container. This is critical for intravenous or intraperitoneal injections.
-
Use Immediately: Due to the risk of hydrolysis, use the freshly prepared solution immediately. Do not store aqueous solutions for more than a day.[4]
Protocol 2: Preparation of a Co-Solvent Formulation (for Reference)
This protocol is a reference for situations requiring concentrations beyond standard aqueous solubility. It must be optimized for your specific experimental model to ensure animal welfare and minimize vehicle-induced effects.
-
Prepare Stock Solution: Weigh the this compound and dissolve it in a minimal amount of a suitable organic solvent like DMSO to create a high-concentration stock (e.g., 55 mg/mL).[3] Sonication may be required.
-
Prepare Vehicle: In a separate sterile tube, prepare the final vehicle mixture. A common example is:
-
30% PEG300
-
5% Tween 80
-
65% Saline or ddH₂O
-
-
Dilute Stock: Add the required volume of the DMSO stock solution to the prepared vehicle. For example, to achieve a 2 mg/mL final concentration, you might add 50 μL of a 40 mg/mL DMSO stock to 950 μL of the vehicle.
-
Mix Thoroughly: Vortex the final solution until it is clear and homogenous.
-
Administer: Use the solution promptly after preparation.
References
- 1. Acetylcholine CAS#: 51-84-3 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound CAS#: 66-23-9 [m.chemicalbook.com]
- 6. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine-d4 bromide (ACh-d4 bromide) | Isotope-Labeled Compounds | 93449-31-1 | Invivochem [invivochem.com]
long-term storage and handling of acetylcholine bromide powder.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of acetylcholine (B1216132) bromide powder.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for acetylcholine bromide powder?
A: this compound powder is hygroscopic and sensitive to moisture.[1] For optimal long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] The recommended storage temperature is refrigerated (below 4°C/39°F).[2][3] Some suppliers suggest storage at -20°C.[4][5]
Q2: Is this compound powder stable at room temperature?
A: The powder is generally stable at room temperature in a tightly closed container under normal handling conditions.[2] However, for long-term storage, refrigeration is recommended to minimize degradation from moisture and heat.[2][3] One supplier notes that shipping at room temperature is acceptable if for less than two weeks.[3]
Q3: What personal protective equipment (PPE) is required when handling this compound powder?
A: When handling the powder, it is crucial to wear appropriate PPE to avoid contact and inhalation.[6] This includes chemical safety goggles or eyeglasses, protective gloves, and a lab coat or other protective clothing.[1][2] To prevent inhalation of dust, use a dust respirator and ensure adequate ventilation, such as a fume hood.[1][3][6]
Q4: How should I clean up a spill of this compound powder?
A: For small spills, you should immediately clean up the powder, observing all safety precautions.[2] Use appropriate tools to sweep up the solid material and place it into a suitable container for disposal.[1][6] Avoid generating dust during this process.[2] After the powder is removed, you can finish cleaning the area by spreading water on the contaminated surface and disposing of it according to local regulations.[1][6]
Q5: What are the primary hazards and incompatibilities of this compound?
A: this compound can cause skin and eye irritation. It is incompatible with strong oxidizing agents, moisture, and excess heat.[2][6] Hazardous decomposition products can be generated during a fire, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1][2]
Q6: How should this compound and its solutions be disposed of?
A: Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[1] It is best to leave the chemical in its original container and not mix it with other waste. Contact a licensed professional waste disposal service to dispose of this material.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound Powder
| Parameter | Recommendation | Source |
| Temperature | Refrigerated (Store below 4°C/39°F) or -20°C. | [2][3][4] |
| Container | Tightly closed/sealed container. | [1][2][3] |
| Atmosphere | Store in a dry, well-ventilated area. Store under inert gas. | [1][2] |
| Conditions to Avoid | Moisture, excess heat, dust generation, direct sunlight, ignition sources. | [1][2][3][6] |
Table 2: Stability of Acetylcholine Solutions at Various Temperatures
(Note: This data is from a stability study on Acetylcholine Chloride, a closely related salt. The principles of hydrolysis and thermal degradation are comparable for this compound.)
| Storage Temperature | Stability Period | Observations | Source |
| 50°C | Unstable | Rapid breakdown observed after 1 day. | [7] |
| 25°C (Room Temp) | Stable for ~28 days | Modest breakdown occurs after 28 days. | [7] |
| 4°C (Refrigerated) | Stable | Extremely small breakdown over an 84-day period. | [7] |
| -20°C (Frozen) | Stable | Extremely small breakdown over an 84-day period. | [7] |
Troubleshooting Guide
Q: My this compound powder appears clumpy or discolored. Can I still use it?
A: Clumping is a strong indicator that the powder has absorbed moisture due to its hygroscopic nature.[1] This can lead to hydrolysis and degradation. Discoloration from the expected white or slightly beige powder can also signify decomposition.[1][2] Using compromised powder may lead to inaccurate solution concentrations and unreliable experimental results. It is strongly recommended to use a fresh, unopened container of the reagent for best results.
Q: My experimental results are inconsistent or show reduced efficacy over time. What could be the cause?
A: Inconsistent results are often traced back to the stability of the prepared acetylcholine solution. Acetylcholine in aqueous solutions is susceptible to hydrolysis, a process accelerated by elevated temperatures.[7][8] If stock solutions are stored at room temperature for extended periods or subjected to multiple freeze-thaw cycles, significant degradation can occur.[7] Always prepare fresh solutions for critical experiments or store aliquots at 4°C for short-term use (days) or -20°C for longer-term use (weeks to months).[7][8]
Q: I'm having trouble dissolving the powder completely.
A: this compound is generally soluble in cold water.[2] If you are experiencing solubility issues, ensure you are using a high-purity solvent (e.g., deionized or distilled water). Gentle vortexing or sonication can aid dissolution.[9] The presence of impurities from improper storage could potentially affect solubility.
Visualizations
Caption: Workflow for Handling this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound ≥99% | 66-23-9 [sigmaaldrich.com]
- 5. This compound =99 66-23-9 [sigmaaldrich.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
Technical Support Center: Acetylcholine Bromide Delivery in Microfluidic Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylcholine (B1216132) bromide in microfluidic devices.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when delivering acetylcholine bromide in a microfluidic setup?
A1: The most prevalent challenges include inconsistent flow rates, bubble formation, precipitation of this compound in the microchannels, and adsorption of the molecule to the device material, particularly if it is made of polydimethylsiloxane (B3030410) (PDMS).[1] These issues can lead to inaccurate concentration delivery to cells and unreliable experimental outcomes.
Q2: How can I prevent bubble formation in my microfluidic device?
A2: To prevent bubble formation, ensure all solutions are thoroughly degassed before introduction into the microfluidic chip. This can be achieved by sonication, vacuum degassing, or sparging with helium. Additionally, ensure all connections in your fluidic setup are tight and secure to prevent air from leaking into the system. Pre-wetting the channels with a buffer solution can also help to displace any trapped air before introducing the this compound solution.
Q3: Is this compound stable in solution for the duration of a typical microfluidic experiment?
A3: The stability of acetylcholine in solution is dependent on temperature and the composition of the solution. Acetylcholine chloride solutions have been shown to be stable for up to 28 days when stored at room temperature (25°C), with modest breakdown occurring after that period. At higher temperatures (50°C), rapid degradation is observed after just one day. For optimal stability during experiments, it is recommended to prepare fresh solutions and keep them cooled when possible.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is highly soluble in water.[2][3] For cell-based assays, it is recommended to dissolve it in a sterile, aqueous buffer compatible with your experimental system, such as phosphate-buffered saline (PBS) or your specific cell culture medium.
Q5: Can I use PDMS microfluidic devices for this compound delivery?
A5: Yes, PDMS is a common material for microfluidic devices due to its ease of fabrication and optical transparency. However, its hydrophobic nature can lead to the non-specific adsorption of small molecules like acetylcholine.[1] This can alter the effective concentration delivered to the cells. To mitigate this, surface modification of the PDMS is often recommended.[3][4][5]
Troubleshooting Guide
Issue 1: Inconsistent or Unstable Flow
Symptoms:
-
Fluctuations in the fluid interface.
-
Irregular delivery of this compound to the target area.
-
Difficulty in maintaining a stable concentration gradient.
Possible Causes & Solutions:
| Cause | Solution |
| Pump Malfunction | Ensure your syringe pump or pressure controller is functioning correctly and calibrated. Check for any mechanical issues or software glitches. |
| Clogging in Channels | Visually inspect the microchannels for any blockages or precipitates. If clogging is suspected, flush the device with a filtered cleaning solution (e.g., ethanol (B145695) or isopropanol, if compatible with your device material), followed by deionized water and then your buffer. |
| Air Bubbles | Degas all solutions thoroughly before use. Check for and tighten any loose connections in your tubing and fittings. |
| Incompatible Tubing | Ensure the tubing material is compatible with this compound and your solvent to prevent swelling or degradation, which can affect flow resistance. |
Issue 2: Precipitation in Microchannels
Symptoms:
-
Visible particulate matter forming within the microfluidic channels.
-
Blockages leading to flow stoppage.
Possible Causes & Solutions:
| Cause | Solution |
| Supersaturation | Ensure the concentration of this compound is below its solubility limit in the chosen buffer or medium at the experimental temperature. Prepare fresh solutions and filter them before use. |
| Incompatibility with Buffer | Some components of complex media or buffers could potentially react with this compound, leading to precipitation. Test the compatibility of your this compound solution with the buffer by mixing them in a tube and observing for any precipitate formation before introducing them into the microfluidic device. |
| Temperature Changes | Fluctuations in temperature can affect solubility. Maintain a stable temperature throughout your experiment. |
Issue 3: Adsorption of this compound to Channel Walls
Symptoms:
-
Lower than expected concentration of this compound at the device outlet.
-
Reduced cellular response compared to well-plate controls.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrophobic Interactions with PDMS | The hydrophobicity of native PDMS can lead to the adsorption of small molecules.[1] |
| Surface Modification of PDMS | Treat the PDMS surface to make it more hydrophilic. Common methods include: - Plasma Treatment: Oxygen plasma treatment can temporarily increase the hydrophilicity of the PDMS surface.[2] - Polymer Coating: Coating the channels with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) can create a more stable hydrophilic surface and reduce non-specific adsorption.[3] - Dynamic Surfactant Treatment: Incorporating surfactants like Pluronic into the PDMS matrix can lead to a self-renewing hydrophilic surface.[3] |
| Alternative Device Material | If adsorption remains a significant issue, consider using microfluidic devices made from alternative materials with lower adsorption properties, such as glass or cyclic olefin copolymer (COC).[6] |
Quantitative Data Summary
Table 1: Solubility of Acetylcholine Salts
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 50 mg/mL | [2][3] |
| Acetylcholine chloride | Water | 100 mg/mL | |
| Acetylcholine chloride | PBS (pH 7.2) | ~5 mg/mL | [4] |
Table 2: Stability of Acetylcholine Chloride in Solution
| Storage Temperature | Duration of Stability | Observations | Reference |
| 25°C (Room Temperature) | ~28 days | Modest breakdown after 28 days. | |
| 50°C | < 1 day | Rapid breakdown observed. | |
| 4°C | >10 days | Stable. | |
| -20°C | >84 days | Very little breakdown. |
Note: Data for acetylcholine chloride is presented as a close proxy for this compound. Stability and solubility can be influenced by the specific buffer and its components.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Microfluidic Experiments
-
Materials:
-
This compound powder
-
Sterile, high-purity water, PBS, or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile solvent (water, PBS, or media) to achieve the desired stock concentration.
-
Vortex the tube until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Prepare serial dilutions from the stock solution using the appropriate sterile buffer or medium for your experiment.
-
Degas the final solution for at least 15 minutes before introducing it into the microfluidic device.
-
Protocol 2: Surface Modification of PDMS Microfluidic Devices with PEG-Silane
-
Materials:
-
PDMS microfluidic device
-
Oxygen plasma cleaner
-
2-[methoxy(polyethyleneoxy)propyl]trimethoxysilane (PEG-Silane) solution (2% v/v in ethanol)
-
Ethanol (99%)
-
Deionized water
-
Oven
-
-
Procedure:
-
Clean the PDMS device by flushing the channels with ethanol, followed by deionized water. Dry the channels with a stream of nitrogen or clean air.
-
Activate the PDMS surface by treating the device with oxygen plasma for 30-60 seconds.
-
Immediately after plasma treatment, flush the channels with the 2% PEG-Silane solution.
-
Allow the PEG-Silane solution to incubate in the channels for 1-2 hours at room temperature.
-
Flush the channels with ethanol to remove any unreacted PEG-Silane.
-
Rinse the channels thoroughly with deionized water.
-
Dry the device in an oven at 60°C for 30 minutes.
-
The device is now ready for use.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent flow.
Caption: Decision tree for troubleshooting precipitation.
Caption: Strategies to mitigate adsorption to PDMS.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. Simple Surface Modification of Poly(dimethylsiloxane) via Surface Segregating Smart Polymers for Biomicrofluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface modification for PDMS-based microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. parallelfluidics.com [parallelfluidics.com]
Validation & Comparative
A Comparative Guide to Acetylcholine Bromide and Acetylcholine Chloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acetylcholine (B1216132) bromide and acetylcholine chloride, two commonly used salts of the neurotransmitter acetylcholine (ACh) in research. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.
Introduction to Acetylcholine and its Salts
Acetylcholine is a crucial neurotransmitter in both the central and peripheral nervous systems, playing a vital role in muscle contraction, memory, and autonomic functions.[1] In research, acetylcholine is typically used in the form of its salts to enhance stability and solubility. The most common salts are acetylcholine chloride and acetylcholine bromide. While both provide the active acetylcholine cation, the choice of the counter-ion can have implications for experimental design and outcomes.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and acetylcholine chloride is presented in Table 1. Understanding these properties is essential for accurate solution preparation and storage.
| Property | This compound | Acetylcholine Chloride |
| Molecular Formula | C₇H₁₆BrNO₂ | C₇H₁₆ClNO₂ |
| Molecular Weight | 226.11 g/mol [2] | 181.66 g/mol [3] |
| Melting Point | 140-143 °C | 146-150 °C[4] |
| Appearance | White to slightly beige powder | White crystalline powder[4] |
| Hygroscopicity | Moisture sensitive[2] | Very hygroscopic[1][4] |
| Solubility in Water | 50 mg/mL | 100 mg/mL |
| Solubility in PBS (pH 7.2) | Data not readily available | Approximately 5 mg/mL[4] |
| Storage Temperature | -20°C | Room temperature (short-term), -20°C (long-term)[4] |
Note: Both compounds are hygroscopic and should be stored in a dry environment. Acetylcholine chloride is noted to be "very" or "extremely" hygroscopic, suggesting it may absorb moisture from the air more readily than the bromide salt.[1][4][5]
Stability in Aqueous Solutions
The stability of acetylcholine solutions is a critical factor in experimental reproducibility. Acetylcholine chloride solutions have been studied for their stability under various storage conditions.
-
At -20°C and 4°C: Acetylcholine chloride solutions show very little degradation over an 84-day period.[6][7]
-
At 25°C (Room Temperature): Solutions are stable for approximately 28 days, after which modest breakdown occurs.[6][7]
-
At 50°C: Rapid degradation is observed after just one day.[6][7]
While specific stability data for this compound in physiological buffers is not as readily available, a study using this compound in aqueous solution for neutron diffraction experiments noted no evidence of hydrolysis after the experiment, suggesting stability under those conditions.[1] It is generally recommended to prepare fresh solutions of acetylcholine for optimal results, especially for long-duration experiments.
The Influence of the Counter-Ion on Biological Activity
The choice of the halide counter-ion (bromide vs. chloride) can potentially influence the biological activity of acetylcholine. While both are generally considered spectator ions, some studies suggest that halide ions can interact with biological systems.
For instance, the presence and type of halide anion can affect the selectivity of electrochemical reactions, indicating differential interactions with surfaces.[8][9] In the context of biological membranes and receptors, the local ionic environment can influence receptor conformation and function. While direct comparative studies on the impact of bromide versus chloride as counter-ions for acetylcholine in specific biological assays are limited, researchers should be aware of the potential for subtle effects and maintain consistency in the salt form used throughout a study.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing acetylcholine.
Isolated Tissue Contraction Assay (e.g., Guinea Pig Ileum)
This assay is a classic method to assess the potency and efficacy of cholinergic agonists and antagonists.
Materials:
-
Acetylcholine chloride or bromide
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Isolated guinea pig ileum segment
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Isotonic transducer and data acquisition system
Procedure:
-
Prepare a stock solution of acetylcholine (e.g., 1 mg/mL) in Tyrode's solution.
-
Sacrifice a guinea pig and dissect a segment of the terminal ileum.
-
Mount the ileum segment in the organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) gas.
-
Allow the tissue to equilibrate for at least 30 minutes, with periodic washing every 10-15 minutes.
-
Record a stable baseline tension.
-
Add known concentrations of acetylcholine to the organ bath in a cumulative or non-cumulative manner.
-
Record the contractile response until a maximal effect is achieved.
-
Wash the tissue thoroughly with Tyrode's solution to allow it to return to baseline.
-
For antagonist studies, incubate the tissue with the antagonist for a specific period before repeating the acetylcholine concentration-response curve.
In Vitro Acetylcholine Receptor Activation Assay
This protocol describes a method to measure the activation of acetylcholine receptors in a cell-based assay.
Materials:
-
Cells expressing the acetylcholine receptor of interest (e.g., CHO cells transfected with a specific receptor subtype)
-
Acetylcholine chloride or bromide
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare a stock solution of acetylcholine in assay buffer.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a serial dilution of acetylcholine in assay buffer.
-
Place the plate in the microplate reader and establish a baseline fluorescence reading.
-
Add the different concentrations of acetylcholine to the wells.
-
Measure the change in fluorescence over time, which corresponds to an increase in intracellular calcium upon receptor activation.
-
Analyze the data to determine the EC₅₀ (half-maximal effective concentration) of acetylcholine.
Signaling Pathways of Acetylcholine
Acetylcholine exerts its effects by binding to two main types of receptors: nicotinic and muscarinic receptors. The signaling pathways activated by these receptors are distinct and lead to different cellular responses.
Acetylcholine Signaling Pathway
Caption: Acetylcholine signaling cascade from synthesis to postsynaptic effects.
Experimental Workflow for a Dose-Response Study
Caption: Workflow for a typical acetylcholine dose-response experiment.
Conclusion
Both this compound and acetylcholine chloride are effective sources of the acetylcholine cation for in vitro and in vivo research. The choice between them may be guided by several factors:
-
Solubility: Acetylcholine chloride has higher reported solubility in water, which may be advantageous for preparing highly concentrated stock solutions.
-
Hygroscopicity: Both are hygroscopic, but acetylcholine chloride is often described as being more so. Careful handling and storage are crucial for both to ensure accurate weighing and concentration calculations.
-
Counter-ion Effects: While generally considered minimal, the potential for the bromide or chloride ion to influence the experimental system should be considered, especially in sensitive assays or when studying ion channel physiology. For consistency, it is recommended to use the same salt form throughout a series of experiments.
-
Cost and Availability: Practical considerations such as price and availability from suppliers may also influence the choice of compound.
Ultimately, for most applications, both salts can be used interchangeably with careful consideration of their physicochemical properties. Researchers should clearly report which salt was used in their publications to ensure the reproducibility of their findings.
References
- 1. The Hydration of the Neurotransmitter Acetylcholine in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H16BrNO2 | CID 65551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of halide ions on the acceptor phase in spontaneous chemical oscillations in donor/membrane/acceptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 溴化乙酰胆碱(拟胆碱药) ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Halide Anions on Electrochemical CO2 Reduction in Non‐Aqueous Choline Solutions using Ag and Au Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Acetylcholine Bromide and Carbachol on Muscle Tissue
For Immediate Release
[City, State] – [Date] – In the field of pharmacological research, particularly in studies involving the autonomic nervous system and muscle physiology, cholinergic agonists are indispensable tools. Among the most classic and widely utilized are acetylcholine (B1216132) and its synthetic analog, carbachol (B1668302). This guide provides a detailed comparative analysis of acetylcholine bromide and carbachol, focusing on their effects on muscle tissue. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two critical compounds and to select the appropriate agent for their experimental needs.
Introduction to Cholinergic Agonists
Acetylcholine (ACh) is the endogenous neurotransmitter for both muscarinic and nicotinic cholinergic receptors, playing a vital role in muscle contraction, glandular secretion, and neurotransmission throughout the central and peripheral nervous systems. This compound serves as a stable salt form to deliver the active acetylcholine cation. Carbachol (carbamoylcholine) is a synthetic choline (B1196258) ester designed to mimic the effects of acetylcholine.[1] The primary distinction lies in their susceptibility to enzymatic degradation. Acetylcholine is rapidly hydrolyzed by acetylcholinesterase (AChE) and butyrylcholinesterase, leading to a very short duration of action in vivo and in vitro. Carbachol, due to its carbamate (B1207046) ester group, is resistant to hydrolysis by these enzymes, resulting in a significantly more prolonged effect.[2] This fundamental difference in stability dictates their potency, duration of action, and ultimate experimental applications.
Mechanism of Action and Receptor Binding
Both acetylcholine and carbachol are non-selective cholinergic agonists, meaning they bind to and activate both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[1][2]
-
Nicotinic Receptors (nAChRs): Located at the neuromuscular junction of skeletal muscle, autonomic ganglia, and in the central nervous system, nAChRs are ligand-gated ion channels.[2] Upon agonist binding, they open to allow an influx of sodium ions, leading to depolarization and subsequent contraction of skeletal muscle fibers.
-
Muscarinic Receptors (mAChRs): Found in smooth muscle, cardiac muscle, and various glands, mAChRs are G-protein coupled receptors.[2] In smooth muscle, the activation of M3 muscarinic receptors typically initiates a signaling cascade involving Gq/11 proteins, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium from the sarcoplasmic reticulum and calcium influx, culminating in smooth muscle contraction.[3][4] M2 receptors are also co-expressed and can contribute to contraction, often by inhibiting adenylyl cyclase.[5][6]
The prolonged presence of carbachol at the receptor site due to its resistance to degradation leads to a more sustained and potent response compared to the transient action of unprotected acetylcholine.[2]
Signaling Pathway in Smooth Muscle Contraction
Caption: M3 muscarinic receptor signaling pathway in smooth muscle.
Comparative Potency, Efficacy, and Receptor Affinity
The potency and efficacy of acetylcholine and carbachol can vary significantly depending on the tissue type and the presence of cholinesterases.
Potency is a measure of the concentration of a drug required to produce 50% of its maximal effect (EC50). A lower EC50 value (or a higher pD2, which is the negative log of the EC50) indicates greater potency. Efficacy refers to the maximum response a drug can produce.
Without an AChE inhibitor, acetylcholine often acts as a partial agonist compared to carbachol because it is rapidly degraded before it can saturate all available receptors. In a study on human ileal and detrusor muscle, the maximal contractile response to acetylcholine was only 40-60% of that achieved with carbachol.[7][8] However, when the enzyme acetylcholinesterase was inhibited by neostigmine, the maximum response to ACh became equivalent to that of carbachol.[7][8]
This highlights the critical role of AChE in diminishing acetylcholine's apparent efficacy in experimental systems. Carbachol, being stable, consistently acts as a full agonist.
Quantitative Comparison of Potency and Affinity
| Parameter | Acetylcholine | Carbachol | Tissue / Receptor System | Citation |
| pD₂ (-logEC₅₀) | 5.98 | 4.99 | Rat Testicular Capsule (Contraction) | [9] |
| Dissociation Constant (KD) | 0.16 mM | 0.8 mM | Recombinant Mouse Neuromuscular nAChR | [10][11] |
| Maximal Efficacy (Emax) | 40-60% of Carbachol | 100% (Reference) | Human Ileal & Detrusor Muscle (without AChE inhibitor) | [7][8] |
| Maximal Efficacy (Emax) | ~100% of Carbachol | 100% (Reference) | Human Ileal & Detrusor Muscle (with AChE inhibitor) | [7][8] |
Note: Higher pD₂ indicates higher potency. Lower KD indicates higher binding affinity.
The data indicates that while acetylcholine has a higher binding affinity (lower KD) for nicotinic receptors, its potency in functional assays can be lower than carbachol's, especially in tissues with high acetylcholinesterase activity.[9][11]
Duration of Action
The most significant practical difference between the two compounds is their duration of action.
-
Acetylcholine: Effects are transient and last for seconds to a few minutes before it is hydrolyzed by AChE.
-
Carbachol: Effects are sustained and can last significantly longer, providing a stable and prolonged stimulation of cholinergic receptors.[2]
This makes carbachol particularly useful for experiments where a steady-state response is required, such as in cumulative concentration-response curve generation.
Experimental Protocols: The Organ Bath Assay
The isolated organ bath is a classic and fundamental technique in pharmacology for studying the effects of drugs on muscle contractility.[3][6][12]
Detailed Methodology
-
Tissue Dissection and Preparation:
-
A laboratory animal (e.g., rat, guinea pig) is euthanized according to ethical guidelines.
-
The desired muscle tissue (e.g., a segment of ileum, a tracheal ring, a strip of bladder detrusor) is carefully dissected and placed in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit or Tyrode's solution.
-
The tissue is cleaned of adherent connective and fatty tissues. Smooth muscle preparations are often cut into longitudinal or circular strips of specific dimensions.
-
-
Mounting the Tissue:
-
Equilibration:
-
The organ bath chamber is filled with PSS, maintained at a physiological temperature (typically 37°C), and continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).[6][12] The gas provides oxygen to the tissue and buffers the PSS to a physiological pH.[12]
-
The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a small, optimal resting tension (preload). During this time, the PSS is changed periodically to wash out metabolites.
-
-
Drug Administration and Data Recording:
-
After equilibration, the contractility of the tissue is often tested with a standard stimulus, like a high concentration of potassium chloride (KCl).
-
Agonists (acetylcholine or carbachol) are added directly to the organ bath in a cumulative or non-cumulative fashion.[13]
-
For a cumulative concentration-response curve, increasing concentrations of the agonist are added to the bath without washing out the previous concentration until a maximal response is achieved.
-
The contractile force (tension) generated by the muscle is recorded continuously using a data acquisition system.
-
-
Data Analysis:
-
The recorded contractions are measured, and the data is plotted as contractile force versus the logarithm of the agonist concentration to generate a dose-response curve.
-
From this curve, key parameters like EC50 and Emax can be calculated to determine the potency and efficacy of the agonist.
-
Experimental Workflow Diagram
References
- 1. carbachol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Actions of acetylcholine and carbachol on the chick biventer cervicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. jsmcentral.org [jsmcentral.org]
- 6. youtube.com [youtube.com]
- 7. A study of the contractile response to acetylcholine in human ileal and detrusor muscle: origin of the low efficacy of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of acetylcholine receptors and calcium signaling in rat testicular capsule contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 12. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Acetylcholine Bromide
For Researchers, Scientists, and Drug Development Professionals
Acetylcholine (B1216132) (ACh), a fundamental neurotransmitter, plays a critical role in a vast array of physiological processes.[1] Its actions are mediated through two main classes of receptors: nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).[2][3] Understanding the differential effects of acetylcholine bromide in controlled in vitro settings versus complex in vivo systems is paramount for research and the development of cholinergic drugs. This guide provides a comprehensive comparison of the experimental data, detailed methodologies, and underlying signaling pathways.
In Vitro Effects of this compound
In vitro studies, conducted on isolated cells, tissues, or organs, offer a reductionist approach to elucidate the direct mechanisms of acetylcholine action at the molecular and cellular levels.
Cardiovascular System
In isolated preparations, acetylcholine exhibits direct effects on cardiovascular tissues. In isolated bovine mesenteric lymphatics, ACh at concentrations of 3 x 10⁻⁸ M to 10⁻⁵ M induced dose-dependent negative chronotropic and inotropic effects on spontaneous contractions.[4] These effects were endothelium-dependent and mediated by nitric oxide.[4] Similarly, in isolated arterial rings from mice, acetylcholine caused endothelium-dependent relaxation.[5] However, after inhibition of nitric oxide synthase, acetylcholine induced contractions, suggesting a dual regulatory role.[5]
Neuromuscular Junction
At the isolated neuromuscular junction, acetylcholine is the primary neurotransmitter responsible for muscle contraction.[3][6] Studies on frog and rat neuromuscular junctions have shown that acetylcholine application leads to endplate currents and muscle fiber depolarization.[7] The activation of muscle-type nAChRs by acetylcholine is characterized by a high gating equilibrium constant, indicating efficient channel opening upon binding.[8]
Cellular Proliferation and Signaling
Recent research has unveiled non-neuronal roles for acetylcholine. In vitro studies have demonstrated that acetylcholine can stimulate the proliferation of various cell types, including fibroblasts and myofibroblasts.[9] This effect is mediated by muscarinic receptors and can be inhibited by antagonists like tiotropium (B1237716) bromide.[9] In cultured cortical precursor cells, acetylcholine was found to stimulate proliferation via muscarinic receptor activation and subsequent phosphorylation of MAP kinase.[10]
In Vivo Effects of this compound
In vivo studies, conducted in living organisms, provide insights into the systemic and integrated physiological responses to acetylcholine, encompassing the interplay between different organ systems and homeostatic mechanisms.
Cardiovascular System
When administered systemically in animal models, acetylcholine produces significant cardiovascular effects. In dogs, intravenous injection of acetylcholine (starting at 30 micrograms) led to an elevation of atrial pressure and a decrease in systemic output without a change in heart rate at lower doses.[11] Higher doses (above 600 micrograms) were required to induce a negative chronotropic effect.[11] These effects were potentiated by the acetylcholinesterase inhibitor physostigmine (B191203) and antagonized by atropine.[11] In humans, intracoronary injection of acetylcholine can induce either vasoconstriction or vasodilation, highlighting the complex regulation of coronary artery tone.[12]
Neuromuscular System
In living organisms, acetylcholine's role at the neuromuscular junction is to ensure coordinated muscle contraction for voluntary movement.[1] The release of acetylcholine from motor neurons triggers an action potential in the muscle fiber, leading to contraction.[6] The stability of acetylcholine receptors at the neuromuscular junction is dependent on this ongoing neurotransmission.[13]
Central Nervous System
In the central nervous system, acetylcholine is involved in various functions including memory, arousal, and attention.[3] In vivo microdialysis studies in rats have shown that the administration of choline (B1196258), the precursor to acetylcholine, can enhance both the release and biosynthesis of acetylcholine in the brain.[14] Anesthesia has been shown to decrease extracellular levels of acetylcholine in the brain, highlighting the link between cholinergic activity and consciousness.[15]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited experimental studies.
| In Vitro Parameter | Organism/System | This compound Concentration | Observed Effect | Citation |
| Chronotropic & Inotropic Effects | Isolated Bovine Mesenteric Lymphatics | 3 x 10⁻⁸ M to 10⁻⁵ M | Dose-dependent negative effects on spontaneous contractions | [4] |
| Arterial Relaxation | Isolated Mouse Aortic Rings | 0.3-3 µM | Reversal of phenylephrine-induced contraction | [5] |
| Cellular Proliferation | Human Lung Fibroblasts | Not specified | Stimulated proliferation | [9] |
| Receptor Activation (nAChR) | Recombinant Mouse Neuromuscular AChR | 0.16 mM (Dissociation Equilibrium Constant) | Channel activation | [8] |
| In Vivo Parameter | Organism/System | This compound Dose/Concentration | Observed Effect | Citation |
| Cardiovascular Effects | Dogs | ≥ 30 µg (intravenous) | Increased atrial pressure, decreased systemic output | [11] |
| Chronotropic Effect | Dogs | > 600 µg (intravenous) | Negative chronotropic effect | [11] |
| Coronary Artery Diameter | Humans | 30-100 µg (intracoronary) | Vasoconstriction in a significant number of patients, vasodilation in a few | [12] |
| Endogenous ACh Concentration | Rat Salivary Gland | N/A (electrically stimulated release) | Estimated at 2.75 µM to 76.51 µM | [16] |
| Vascular Response | Healthy Human Volunteers | 0.0001% to 1% (iontophoresis) | Linearly increasing maximum vasodilatory responses | [17] |
Experimental Protocols
In Vitro Assay for Cellular Acetylcholine Levels
A novel in vitro assay model has been developed to measure both extracellular and intracellular acetylcholine levels.[18][19]
-
Cell Line: Human cholinergic neuroblastoma cell line LA-N-2, which expresses choline transporter, choline acetyltransferase (ChAT), muscarinic ACh receptors (mAChR), and acetylcholinesterase (AChE).[18][19]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)/Nutrient Mixture F-12 Ham.[18]
-
Treatment: Cells are treated with various cholinergic agents, including this compound.[18]
-
Measurement: Extracellular and intracellular fractions are collected, and acetylcholine and choline levels are quantified using a suitable method, such as high-performance liquid chromatography.[18]
In Vivo Microdialysis for Acetylcholine Release
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the interstitial fluid of living animals.[20]
-
Animal Model: Male Wistar rats are commonly used.[20]
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., striatum) or peripheral tissue (e.g., submandibular gland).[14][20]
-
Perfusion: The probe is perfused with a Ringer's solution, often containing an acetylcholinesterase inhibitor like physostigmine (eserine) to prevent acetylcholine degradation.[20]
-
Sample Collection and Analysis: The dialysate is collected at regular intervals, and the concentration of acetylcholine is measured using high-performance liquid chromatography with electrochemical detection.[20]
Visualizing Acetylcholine's Mechanisms
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of acetylcholine.
Caption: Acetylcholine signaling through nicotinic and muscarinic receptors.
Caption: A generalized workflow for studying acetylcholine effects.
References
- 1. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effects of acetylcholine on spontaneous contractions in isolated bovine mesenteric lymphatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholine causes endothelium-dependent contraction of mouse arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular Junction Physiology | PM&R KnowledgeNow [now.aapmr.org]
- 7. Agonist and blocking effects of choline at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Acetylcholine-induced proliferation of fibroblasts and myofibroblasts in vitro is inhibited by tiotropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine stimulates cortical precursor cell proliferation in vitro via muscarinic receptor activation and MAP kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Cardiac effects of acetylcholine and its congeners] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of intracoronary injection of acetylcholine on coronary arterial diameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotransmission regulates stability of acetylcholine receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anaesthesia effects on in vivo acetylcholine transmission; comparisons of radioenzymatic and HPLC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo dose–response analysis to acetylcholine: pharmacodynamic assessment by polarized reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
Cross-Validation of Acetylcholine Agonist Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of physiological and pathological outcomes induced by acetylcholine (B1216132) (ACh) receptor agonists with findings from corresponding genetic knockout models. By juxtaposing pharmacological data with results from genetically modified animals, this document offers a robust cross-validation of the roles of specific cholinergic receptor subtypes in key biological processes. This information is crucial for researchers in academia and industry to validate therapeutic targets and understand the specificity of cholinergic signaling.
The following sections detail these comparisons across four key research areas: the anti-inflammatory response, seizure induction, cardiac function, and airway hyperreactivity. Each section includes a summary of findings, detailed experimental protocols, and quantitative data presented in comparative tables. Signaling pathways and experimental workflows are illustrated with diagrams for enhanced clarity. While the focus is on the effects of acetylcholine, this guide utilizes data from various stable acetylcholine receptor agonists, such as nicotine (B1678760), pilocarpine (B147212), carbachol (B1668302), and methacholine (B1211447), which are commonly used in experimental settings to elicit specific cholinergic responses.
The Cholinergic Anti-Inflammatory Pathway and the α7 Nicotinic Receptor
The cholinergic anti-inflammatory pathway is a well-established mechanism where acetylcholine, through the vagus nerve, inhibits the production of pro-inflammatory cytokines.[1] Pharmacological studies using acetylcholine or nicotine have demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) release from macrophages stimulated with lipopolysaccharide (LPS).[2][3] Cross-validation with genetic models has confirmed that this effect is mediated by the α7 nicotinic acetylcholine receptor (α7nAChR), as the anti-inflammatory effect is absent in α7nAChR knockout mice.[3][4]
Experimental Protocols
Pharmacological Model: Inhibition of LPS-Induced TNF-α in Macrophages
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured under standard conditions.[5]
-
Pre-treatment: Cells are pre-incubated with an acetylcholine agonist (e.g., nicotine, 10⁻⁸ M) for a specified period.[2]
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[6]
-
Quantification of TNF-α: After a designated incubation time (e.g., 4-8 hours), the concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[5][6]
Genetic Model: LPS Challenge in α7nAChR Knockout Mice
-
Animal Model: Wild-type (WT) and α7nAChR knockout (KO) mice are used.[7]
-
LPS Administration: Mice are administered LPS (e.g., 200 µg, intraperitoneally or 250 µg, intranasally) to induce a systemic or localized inflammatory response.[7][8]
-
Sample Collection: Blood or bronchoalveolar lavage fluid is collected at a specified time point post-LPS injection (e.g., 90 minutes for serum).[4]
-
TNF-α Measurement: TNF-α levels in the collected samples are quantified by ELISA.[4]
Data Presentation
| Model | Experimental Group | Treatment | Outcome: TNF-α Levels | Reference |
| Pharmacological (In Vitro) | Human Monocytes | LPS | Increased TNF-α production | [2] |
| Human Monocytes | LPS + Nicotine (10⁻⁸ M) | Significant inhibition of TNF-α production | [2] | |
| Genetic (In Vivo) | Wild-Type Mice | LPS (6 mg/kg, i.p.) | High serum TNF-α levels | [4] |
| Wild-Type Mice | Choline (50 mg/kg, i.p.) + LPS | Significantly reduced serum TNF-α | [4] | |
| α7nAChR KO Mice | Choline (50 mg/kg, i.p.) + LPS | No significant reduction in serum TNF-α | [4] |
Visualizations
Caption: Cholinergic Anti-Inflammatory Signaling Pathway.
Caption: Experimental Workflows for Inflammation Studies.
Seizure Induction and the M1 Muscarinic Receptor
Muscarinic acetylcholine receptor agonists, such as pilocarpine, are potent chemoconvulsants used to model temporal lobe epilepsy in rodents.[9][10][11] These agonists induce status epilepticus, a state of prolonged seizure activity.[9][10] Genetic cross-validation has demonstrated that the M1 muscarinic acetylcholine receptor (M1 mAChR) is critical for the initiation of these seizures, as M1 mAChR knockout mice are highly resistant to pilocarpine-induced convulsions.[11][12][13]
Experimental Protocols
Pharmacological Model: Pilocarpine-Induced Seizures
-
Animal Preparation: Adult mice are pre-treated with a peripheral muscarinic antagonist (e.g., scopolamine, 1 mg/kg, i.p.) to reduce peripheral cholinergic side effects.[14][15]
-
Pilocarpine Administration: Pilocarpine is administered intraperitoneally (i.p.) at a dose of 200-300 mg/kg to induce seizures.[12][14][15]
-
Seizure Monitoring and Scoring: Animal behavior is observed for a set period (e.g., 45-60 minutes), and seizure severity is scored using a standardized scale, such as the Racine scale.[9][14][15]
Genetic Model: Pilocarpine Challenge in M1 mAChR Knockout Mice
-
Animal Models: Age-matched wild-type (WT), heterozygous (m1+/-), and homozygous (m1-/-) M1 mAChR knockout mice are used.[12][13]
-
Pilocarpine Administration: All genotypes receive the same dose of pilocarpine (e.g., 200 or 300 mg/kg, i.p.).[12]
-
Comparative Seizure Analysis: Seizure incidence (percentage of mice seizing) and severity scores are recorded and compared across the different genotypes.[12][16]
Data Presentation
| Model | Genotype | Pilocarpine Dose | Outcome: % of Mice with Tonic-Clonic Seizures | Reference |
| Genetic | Wild-Type (+/+) | 200 mg/kg | ~60% | [12][16] |
| Heterozygous (+/-) | 200 mg/kg | ~10% | [12][16] | |
| Homozygous (-/-) | 200 mg/kg | 0% | [12][16] | |
| Wild-Type (+/+) | 300 mg/kg | ~90% | [12][16] | |
| Heterozygous (+/-) | 300 mg/kg | ~12.5% | [12][16] | |
| Homozygous (-/-) | 300 mg/kg | 0% | [12][16] |
Visualizations
Caption: M1 Receptor-Mediated Seizure Induction Pathway.
Caption: Logical Flow of Pilocarpine Effects in WT vs. M1 KO Mice.
Cardiac Function Regulation and the M2 Muscarinic Receptor
Acetylcholine, released by the parasympathetic nervous system, plays a key role in regulating cardiac function, primarily by decreasing heart rate (bradycardia). Pharmacological application of muscarinic agonists like carbachol mimics this effect.[17][18] Studies using M2 muscarinic acetylcholine receptor (M2 mAChR) knockout mice have unequivocally demonstrated that this bradycardic response is mediated by the M2 receptor subtype, as the effect is abolished in mice lacking this receptor.[17][18][19]
Experimental Protocols
Pharmacological Model: Agonist-Induced Bradycardia in Isolated Atria
-
Tissue Preparation: Right atria are isolated from mice and mounted in an organ bath containing physiological salt solution, allowing for the measurement of spontaneous beating frequency.[17][20]
-
Agonist Application: A non-selective muscarinic agonist, such as carbachol, is cumulatively added to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M).[18][20]
-
Heart Rate Measurement: The atrial beating rate is continuously recorded, and the percentage decrease from the baseline rate is calculated for each agonist concentration.[17][20]
Genetic Model: Carbachol Challenge in M2 mAChR Knockout Mouse Atria
-
Animal Models: Isolated right atria from wild-type (WT) and M2 mAChR knockout (KO) mice are prepared as described above.[17][20]
-
Comparative Agonist Response: Both WT and M2 KO atria are exposed to the same concentrations of carbachol.[17][20]
-
Data Analysis: The concentration-response curves for carbachol-induced changes in heart rate are compared between the two genotypes.[20]
Data Presentation
| Model | Genotype | Treatment | Outcome: Change in Atrial Heart Rate | Reference |
| Genetic (Ex Vivo) | Wild-Type | Carbachol (1 µM) | Marked bradycardia (~56% reduction) | [17] |
| M2 mAChR KO | Carbachol (1 µM) | No significant effect on heart rate | [17][20] | |
| M2 mAChR KO | Adenosine | Bradycardia observed (control for tissue viability) | [18] |
Visualizations
Caption: M2 Receptor Signaling Pathway in Cardiac Myocytes.
Caption: Experimental Workflow for Cardiac Function Studies.
Airway Hyperreactivity and the M3 Muscarinic Receptor
In asthma and other respiratory diseases, the airways become hyperresponsive to stimuli, leading to bronchoconstriction. The methacholine challenge test, which uses the muscarinic agonist methacholine, is a standard diagnostic tool to assess this airway hyperreactivity.[20][21] Acetylcholine released from parasympathetic nerves is a key mediator of bronchoconstriction.[22] Genetic studies in mouse models of allergic airway disease have confirmed that the M3 muscarinic acetylcholine receptor (M3 mAChR) is the primary subtype responsible for mediating these effects, as allergen-induced airway remodeling and hyperresponsiveness are significantly reduced in M3 mAChR knockout mice.[22]
Experimental Protocols
Pharmacological Model: Methacholine-Induced Airway Hyperresponsiveness
-
Asthma Model Induction: Mice are sensitized and challenged with an allergen (e.g., ovalbumin) to induce allergic airway inflammation.[22][23][24]
-
Methacholine Challenge: Anesthetized and ventilated mice are exposed to increasing concentrations of aerosolized methacholine (e.g., 6.25 to 50 mg/mL).[21][25][26]
-
Airway Resistance Measurement: Airway resistance is measured using techniques such as whole-body plethysmography or the forced oscillation technique to quantify the degree of bronchoconstriction.[21][25]
Genetic Model: Allergen Challenge in M3 mAChR Knockout Mice
-
Animal Models: Wild-type (WT) and M3 mAChR knockout (M3R-/-) mice are used.[22]
-
Allergen Sensitization and Challenge: Both WT and M3R-/- mice undergo the same ovalbumin sensitization and challenge protocol.[22]
-
Assessment of Airway Remodeling and Hyperresponsiveness: Airway smooth muscle thickening and other remodeling features are assessed histologically. Airway hyperresponsiveness to a cholinergic agonist can also be measured and compared between genotypes.[27]
Data Presentation
| Model | Genotype | Challenge | Outcome | Reference |
| Genetic | Wild-Type | Ovalbumin | Airway smooth muscle thickening (1.7-fold increase) | [22] |
| M3 mAChR KO | Ovalbumin | No significant airway smooth muscle thickening | [22] | |
| Wild-Type | Ovalbumin | Goblet cell metaplasia | [22] | |
| M3 mAChR KO | Ovalbumin | Markedly lower goblet cell metaplasia | [22] | |
| Wild-Type | Ovalbumin | Collagen I deposition (1.7-fold increase) | [22] | |
| M3 mAChR KO | Ovalbumin | Markedly lower collagen I deposition | [22] |
Visualizations
References
- 1. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]
- 2. Nicotine inhibits the production of proinflammatory mediators in human monocytes by suppression of I-κB phosphorylation and nuclear factor-κB transcriptional activity through nicotinic acetylcholine receptor α7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Modulation of TNF Release by Choline Requires α7 Subunit Nicotinic Acetylcholine Receptor-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulating Nonneuronal Cholinergic Activity Decreases TNF Release from Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide Up-regulates Alpha7 Acetylcholine Receptors: Stimulation with GTS-21 Mitigates Growth Arrest of Macrophages and Improves Survival in Burned Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nicotinic Receptor Alpha7 Impacts the Mouse Lung Response to LPS through Multiple Mechanisms | PLOS One [journals.plos.org]
- 8. Stimulation of alpha 7 cholinergic receptors inhibits lipopolysaccharide-induced neutrophil recruitment by a tumor necrosis factor alpha-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. pnas.org [pnas.org]
- 13. Disruption of the m1 receptor gene ablates muscarinic receptor-dependent M current regulation and seizure activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. M(2) and M(4) receptor knockout mice: muscarinic receptor function in cardiac and smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. M3 Muscarinic Receptors Mediate Positive Inotropic Responses in Mouse Atria: A Study with Muscarinic Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KoreaMed Synapse [synapse.koreamed.org]
- 22. Muscarinic M₃ receptors contribute to allergen-induced airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nebulized MIDD0301 Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Acetylcholine Binding Affinity and the Neurological Effects of Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of the neurotransmitter acetylcholine (B1216132) to its receptors and the distinct neurological effects of the bromide ion. While a direct comparative binding affinity analysis is not scientifically applicable due to their different mechanisms of action, this document aims to clarify their respective roles in neuropharmacology by presenting quantitative data for acetylcholine and a mechanistic overview for bromide.
I. Acetylcholine Receptor Binding Affinity
Acetylcholine (ACh) is an endogenous neurotransmitter that binds to and activates two main types of cholinergic receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1] The binding of acetylcholine to these receptors is a critical step in synaptic transmission in the central and peripheral nervous systems.[1]
The affinity of acetylcholine for its receptors can be quantified using the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity.
Table 1: Binding Affinity of Acetylcholine for Acetylcholine Receptor Subtypes
| Receptor Subtype | Ligand | Dissociation Constant (Kd) | Tissue/System | Reference |
| Muscarinic (High-affinity sites) | [3H]Acetylcholine | ~30 nM | Rat CNS and peripheral tissues | [2][3] |
| Muscle Nicotinic (Closed state) | Acetylcholine | 106 ± 6 µM | Adult mouse muscle | [4] |
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
A common method to determine the binding affinity of acetylcholine is through a radioligand binding assay.
-
Tissue Preparation: Homogenates of the tissue of interest (e.g., rat brain regions) are prepared.
-
Incubation: The tissue homogenates are incubated with a radiolabeled form of acetylcholine, such as [3H]acetylcholine. To measure binding to muscarinic receptors specifically, a nicotinic receptor blocker like cytisine (B100878) is included.[2][3]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: Scatchard analysis or non-linear regression is used to determine the Kd and the maximum number of binding sites (Bmax).
II. The Neurological Effects of Bromide
In contrast to acetylcholine, the bromide ion (Br-) does not exhibit specific, high-affinity binding to the acetylcholine binding site of cholinergic receptors. Its neurological effects, which can lead to a condition known as "bromism," are mediated through different mechanisms.[5][6]
Historically, bromide salts were used as sedatives, but their use has declined due to their toxicity.[7] The primary mechanism of bromide's effect on the central nervous system is believed to be its competition with chloride ions.[5] This competition can occur at the choroid plexus and renal tubules, affecting ion transport and neuronal excitability.[5] While some early research suggested that bromide might interfere with synaptic transmission at cholinergic terminals, this has been disputed.[7]
It is crucial to distinguish the effects of the bromide ion from organic molecules that contain bromine. For instance:
-
Ethidium (B1194527) bromide can block the open ion channel of the nicotinic acetylcholine receptor.[8]
-
Ipratropium (B1672105) bromide is a muscarinic antagonist used as a bronchodilator; its action is due to the entire ipratropium molecule antagonizing acetylcholine at muscarinic receptors.[9]
-
Methyl bromide is a neurotoxic fumigant that causes damage through mechanisms like methylation of intracellular components and oxidative stress, rather than direct receptor binding.[10]
Key Points on Bromide's Neurological Action:
-
No Direct Competitive Binding: Bromide does not compete with acetylcholine for its binding site on nicotinic or muscarinic receptors.
-
Chloride Competition: The sedative and toxic effects of bromide are primarily attributed to its interference with chloride ion channels and transport.
-
Organic Bromide Compounds: The pharmacological activity of bromide-containing compounds is determined by the overall molecular structure, not the bromide ion itself.
III. Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of acetylcholine and a typical experimental workflow for a binding assay.
Caption: Acetylcholine signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
References
- 1. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Bromide encephalopathies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropsychiatric manifestations of bromide ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Effects of ethidium bromide on the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Windel Plus | (2.5 mg+500 mcg)/3 ml | Respirator Solution | উইন্ডেল প্লাস (২.৫ মি.গ্রা.+৫০০ মাইক্রো গ্রাম)/৩ মি.লি. নেবুলাইজার সল্যুসন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 10. The neurological effects of methyl bromide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles: Acetylcholine Bromide vs. Methacholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of two cholinergic agonists, acetylcholine (B1216132) bromide and methacholine (B1211447). Both compounds are structurally related and mimic the action of the endogenous neurotransmitter acetylcholine, but their distinct pharmacological properties lead to differences in their clinical applications and adverse effect profiles. This document summarizes available data, details relevant experimental protocols, and visualizes key signaling pathways to inform research and development.
Overview of Cholinergic Agonists
Acetylcholine is a critical neurotransmitter that acts on both muscarinic and nicotinic receptors, mediating a wide range of physiological functions.[1] Acetylcholine bromide is the bromide salt of this neurotransmitter. Due to its rapid hydrolysis by cholinesterases in the body, its systemic effects are transient.[2] Methacholine, a synthetic derivative of acetylcholine, is more resistant to hydrolysis, leading to a more prolonged duration of action.[2] This property makes it a valuable diagnostic agent, particularly in the methacholine challenge test for asthma.[3][4]
Side Effect Profile Comparison
The following table summarizes the known side effects of this compound and methacholine. It is important to note that the side effects of methacholine are well-documented in the context of its clinical use as an inhaled agent for bronchial hyperreactivity testing.[3][5] Information on this compound's side effects is primarily derived from its general pharmacological actions and safety data sheets, as its systemic clinical use is limited.[6][7]
| Side Effect Category | This compound | Methacholine |
| Respiratory | Breathing difficulty (rare, systemic)[7] | Severe bronchoconstriction, cough, chest tightness, wheezing[3][5] |
| Cardiovascular | Bradycardia (slow heart rate), hypotension (low blood pressure), flushing[7][8] | Palpitations, bradycardia, tachycardia (fast heart rate), hypotension, fainting[5][9] |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal cramps, increased salivation[8] | Nausea, vomiting, substernal pain or pressure[5][9] |
| Neurological | Headache, dizziness, confusion[8] | Headache, lightheadedness, dizziness[5][10] |
| Dermatological | Sweating, skin irritation (topical)[6][8] | Itching, skin rash, hives (allergic reaction)[10] |
| Ocular | Corneal swelling, clouding, or decompensation (ocular instillation)[7] | Blurred vision (systemic effect) |
| Other | Increased urinary urgency[9] | Throat irritation[5] |
Experimental Protocols
Methacholine Challenge Test (Bronchial Provocation Test)
The methacholine challenge test is a standardized clinical procedure used to assess airway hyperresponsiveness, a hallmark of asthma.[11]
Objective: To determine the concentration of inhaled methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1).
Methodology:
-
Baseline Spirometry: The patient's baseline FEV1 is measured.
-
Nebulization of Saline: The patient inhales a saline aerosol as a control. FEV1 is measured again.
-
Incremental Doses of Methacholine: The patient inhales nebulized methacholine at incrementally increasing concentrations.
-
Post-Dose Spirometry: FEV1 is measured after each dose of methacholine.
-
Termination Criteria: The test is stopped when the FEV1 has fallen by 20% or more from the baseline, or when the maximum concentration of methacholine has been administered.
-
Reversal: A rapid-acting inhaled bronchodilator is administered to reverse the bronchoconstriction.[5]
Signaling Pathways
Both acetylcholine and methacholine exert their effects by binding to and activating cholinergic receptors, which are broadly classified as muscarinic and nicotinic receptors.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[12] M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC).[13] M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase.[13]
Figure 1: Simplified Muscarinic Receptor Signaling Pathways.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels.[14] Upon binding of acetylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and subsequent cellular responses.[1][14]
Figure 2: Simplified Nicotinic Receptor Signaling Pathway.
Experimental Workflow for Side Effect Assessment
A generalized workflow for assessing the side effects of cholinergic agonists in a pre-clinical or clinical setting is outlined below.
Figure 3: Generalized Experimental Workflow for Side Effect Profiling.
Conclusion
The side effect profiles of this compound and methacholine are reflective of their interactions with the cholinergic system. Methacholine's resistance to degradation leads to more pronounced and sustained effects, which are leveraged for diagnostic purposes but also contribute to its well-defined adverse effect profile, particularly in the respiratory system. This compound's rapid hydrolysis limits its systemic side effects, with adverse events being more localized or transient. A thorough understanding of these differences is crucial for researchers and clinicians in the development and application of cholinergic compounds. Further direct comparative studies with quantitative data would be beneficial to more precisely delineate the relative safety profiles of these two agents.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Comparison of cholinergic vasodilator responses to acetylcholine and methacholine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methacholine (inhalation route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. drugs.com [drugs.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Acetylcholine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. What are the side effects of Acetylcholine Chloride? [synapse.patsnap.com]
- 9. What are the side effects of Methacholine Chloride? [synapse.patsnap.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Validation of Acetylcholine Bromide Experimental Data
Acetylcholine (B1216132) bromide is a salt of the endogenous neurotransmitter acetylcholine and is widely used in neurophysiology and pharmacology research to study the cholinergic system. A primary challenge in these experiments is the rapid enzymatic degradation of acetylcholine by acetylcholinesterases, which necessitates precise experimental design and robust analytical methods to ensure data reliability.
Key Experimental Protocols and Data Validation
The validation of data from acetylcholine experiments hinges on the specific assay being performed. Below are protocols for two common experimental designs: the dose-response assay in isolated tissue and the quantitative analysis of acetylcholine concentration in biological samples.
Dose-Response Analysis in Isolated Tissues
Dose-response studies are fundamental in pharmacology to characterize the relationship between the concentration of a drug and its observed effect. A typical experiment involves measuring the contractile response of an isolated tissue, such as a guinea pig ileum, to increasing concentrations of acetylcholine bromide.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
-
Tissue Preparation: A segment of the guinea pig ileum (2-3 cm) is isolated and cleaned.
-
Mounting: The tissue is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.
-
Stabilization: The preparation is allowed to stabilize for a period of 30 minutes under a constant, minimal tension (e.g., 0.5 to 1 gram).
-
Dose Administration: A baseline recording of the tissue's spontaneous pendular movements is taken. Subsequently, increasing, cumulative doses of this compound solution are added to the organ bath.
-
Response Recording: The contractile response (height of contraction in mm) is recorded for a set period (e.g., 30 seconds) after each dose.
-
Washing: Between doses or after a maximum response is achieved, the tissue is washed with fresh solution to allow it to return to its baseline state.
Data Presentation and Statistical Validation
The resulting data are typically plotted on a semi-log graph to generate a dose-response curve. Statistical validation involves fitting this data to a non-linear regression model, most commonly a four-parameter logistic model, to determine key pharmacological parameters like the EC50 (the concentration that produces 50% of the maximal response).
Table 1: Example Dose-Response Data for this compound on Guinea Pig Ileum
| Acetylcholine Concentration (M) | Mean Contraction (mm) | Standard Error of Mean (SEM) |
|---|---|---|
| 1.0E-09 | 2.5 | 0.4 |
| 1.0E-08 | 8.1 | 0.9 |
| 1.0E-07 | 25.4 | 2.1 |
| 1.0E-06 | 45.2 | 3.5 |
| 1.0E-05 | 58.9 | 2.8 |
| 1.0E-04 | 62.0 | 2.3 |
The statistical significance of the curve and the goodness of fit (R²) are critical validation metrics.
Bioanalytical Quantification of Acetylcholine
Accurately measuring acetylcholine concentrations in biological fluids like plasma or cerebrospinal fluid (CSF) is crucial for pharmacokinetic and pharmacodynamic studies. This requires highly sensitive and specific methods, such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), and a rigorous validation process.
Experimental Protocol: Acetylcholine Quantification via Colorimetric Assay This protocol is a simplified example based on commercially available kits.
-
Sample Preparation: Biological samples (e.g., tissue homogenates, plasma) are prepared, often with the addition of an acetylcholinesterase inhibitor like eserine to prevent ex-vivo degradation of acetylcholine.
-
Standard Curve Preparation: A series of acetylcholine standards with known concentrations are prepared to generate a standard curve.
-
Reaction Reagent: A reaction mixture containing enzymes (e.g., acetylcholinesterase, choline (B1196258) oxidase) and a colorimetric probe is prepared.
-
Incubation: The standards and samples are added to a 96-well plate, followed by the reaction reagent. The plate is incubated at room temperature, protected from light.
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculation: The acetylcholine concentration in the samples is determined by comparing their absorbance values to the linear regression of the standard curve.
Statistical Validation
Method validation is essential and follows regulatory guidelines. Key parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Table 2: Typical Validation Parameters for an Acetylcholine UPLC-MS/MS Assay
| Validation Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.996 |
| Calibration Range | Defined concentration range | 0.025 - 5 ng/mL |
| Intra-run Accuracy (%RE) | Within ±15% | -10.2% to 9.4% |
| Intra-run Precision (%CV) | ≤ 15% | 1.9% to 12.3% |
| Inter-run Accuracy (%RE) | Within ±15% | -5.3% to 13.4% |
| Inter-run Precision (%CV) | ≤ 15% | 4.0% to 16.0% |
| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy/precision | 0.025 ng/mL |
%RE = Percent Relative Error; %CV = Percent Coefficient of Variation
Comparison with Alternatives
Due to its rapid hydrolysis, researchers often use
Safety Operating Guide
Navigating the Safe Disposal of Acetylcholine Bromide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental responsibility. Acetylcholine (B1216132) bromide, a cholinergic agonist widely used in research, requires careful consideration for its disposal due to its biological activity and potential for environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of acetylcholine bromide waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, the solid material should be carefully swept or vacuumed up and placed in a designated, sealed container for disposal. The spill area should then be cleaned with water.
Disposal Plan: A Two-Pronged Approach
The recommended approach for the disposal of this compound waste involves two main strategies: collection and consolidation for professional disposal, and a scientifically-informed in-lab chemical degradation procedure for small quantities. The choice of method will depend on the volume of waste and the resources available in the laboratory.
1. Collection and Professional Disposal:
For large quantities of this compound waste, or in laboratories not equipped for chemical degradation, the primary method of disposal should be through a licensed hazardous waste disposal company.
Operational Plan:
-
Segregation: Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Documentation: Maintain a log of the amount of waste added to the container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's environmental health and safety (EHS) office or a certified waste disposal vendor to schedule a pickup.
2. In-Lab Chemical Degradation via Alkaline Hydrolysis:
For small quantities of aqueous this compound waste, alkaline hydrolysis can be an effective method of degradation. This process breaks down the this compound into less biologically active components. It is imperative that this procedure is performed by trained personnel with a thorough understanding of the chemical reactions involved.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
This protocol is based on the principles of ester hydrolysis and is intended for the degradation of small quantities of this compound in an aqueous solution.
Materials:
-
Aqueous this compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Place the aqueous this compound waste in the reaction vessel with a stir bar. Set up the vessel on a stir plate within a fume hood.
-
Basification: While stirring, slowly add the sodium hydroxide solution to the waste. The goal is to raise the pH of the solution significantly, typically to a pH of 12 or higher, to facilitate hydrolysis.
-
Reaction: Allow the reaction to proceed with continuous stirring. The rate of hydrolysis is dependent on temperature and the concentration of the base. For room temperature reactions, a longer reaction time (e.g., several hours to overnight) may be necessary to ensure complete degradation. Heating the solution can accelerate the reaction, but must be done with caution and appropriate equipment to prevent boiling and splashing of the caustic solution.
-
Monitoring: Periodically check the pH of the solution. If the pH drops, it may indicate that the hydroxide is being consumed, and more should be added to maintain a high pH.
-
Neutralization: Once the degradation is deemed complete (based on a predetermined reaction time), the solution must be neutralized before disposal. Slowly add a suitable acid (e.g., hydrochloric acid) while monitoring the pH until it is within a neutral range (typically between 6 and 8).
-
Disposal: The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Caution: The hydrolysis of this compound will produce choline, acetate, and sodium bromide. While these are generally less hazardous, it is important to be aware of all reaction products. One safety data sheet has indicated that the degradation products of this compound may be more toxic than the original compound; therefore, this procedure should be carried out with the utmost care and consideration for potential risks.
Quantitative Data: Kinetics of Alkaline Hydrolysis
The following table summarizes kinetic data for the alkaline hydrolysis of acetylcholine, providing insight into the reaction rates at different temperatures. This information is valuable for estimating the required reaction time for the degradation procedure.
| Temperature (°C) | Rate Constant (l mol⁻¹ s⁻¹) |
| 0 | 0.136 |
| 25 | 1.15 |
| 35.5 | 2.50 |
| 50 | 6.85 |
Data adapted from a study on the kinetics of acetylcholine hydrolysis.
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and local regulations before undertaking any chemical disposal procedure.
Safeguarding Your Research: A Guide to Handling Acetylcholine Bromide
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Acetylcholine Bromide, offering procedural, step-by-step guidance to foster a secure research environment.
Immediate Safety and Handling Protocols
This compound is a moisture-sensitive, hygroscopic solid that can cause irritation to the eyes, skin, and respiratory tract.[1][2] Adherence to proper handling and storage procedures is critical to mitigate these risks.
Engineering Controls: To minimize exposure, use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[3] Facilities should be equipped with an eyewash station and a safety shower.[1]
Handling Procedures:
-
Avoid generating dust when handling the solid.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands thoroughly after handling.[1]
Storage Requirements:
-
Keep the container tightly sealed to protect from moisture.[1][3]
-
Some sources recommend refrigeration at temperatures below 4°C/39°F.[1]
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[1][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is your first line of defense against accidental exposure. The following table summarizes the recommended PPE for routine handling and emergency situations involving this compound.
| Protection Type | Routine Handling | Large Spill or Emergency | Specifications |
| Eye Protection | Splash goggles | Splash goggles | Must meet OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant gloves | Chemically resistant gloves | Inspect gloves for breakthrough and replace at regular intervals.[5] |
| Body Protection | Lab coat or apron | Full suit | To prevent skin exposure.[1][3] |
| Respiratory Protection | Approved/certified dust respirator if ventilation is insufficient | Self-contained breathing apparatus (SCBA) | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][3] |
Emergency Response and First Aid
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash clothing before reuse.[1][3] Seek medical attention.[3] |
| Inhalation | Remove from exposure and move to fresh air immediately.[1][3] If not breathing, give artificial respiration.[1][3] If breathing is difficult, give oxygen.[1][3] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[1][3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[3] |
Spill Management and Disposal Plan
A clear and practiced spill response plan is essential for minimizing hazards.
Small Spills:
-
Wear appropriate PPE as outlined in the table above.
-
Use appropriate tools to carefully sweep up the spilled solid and place it in a convenient waste disposal container.[3]
-
Finish cleaning by spreading water on the contaminated surface.[3]
-
Dispose of the waste according to local and regional authority requirements.[3]
Large Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear enhanced PPE, including a full suit, boots, gloves, and a self-contained breathing apparatus.[3]
-
Use a shovel to put the material into a convenient waste disposal container.[3]
-
Finish cleaning the contaminated surface with water, allowing it to evacuate through the sanitary system if permissible by local regulations.[3]
Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
This compound Spill Response Workflow
The following diagram outlines the logical steps for responding to a spill of this compound.
Caption: Workflow for responding to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
